(R)-1-(3-bromophenyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(3-bromophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBZHYLTOAGURM-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176707-77-0 | |
| Record name | (R)-3-Bromo-α-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-1-(3-bromophenyl)ethanamine CAS number and properties
An In-depth Technical Guide to (R)-1-(3-bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a chiral amine of significant interest in the synthesis of pharmaceutical intermediates. Its unique structural features make it a valuable building block in the development of complex, biologically active molecules. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and discusses its applications in the field of drug discovery.
Chemical Identity and Properties
This compound is a chiral primary amine. The presence of a bromine atom on the phenyl ring and a chiral center at the benzylic position makes it a versatile synthon for introducing both chirality and a site for further molecular elaboration, often through cross-coupling reactions.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 176707-77-0[1][2] |
| Molecular Formula | C₈H₁₀BrN[1][3][4] |
| Molecular Weight | 200.08 g/mol [1][4] |
| InChI | InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1[1][3] |
| InChIKey | LIBZHYLTOAGURM-ZCFIWIBFSA-N[1] |
| Canonical SMILES | CC(C1=CC(=CC=C1)Br)N |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Liquid | [1][3] |
| Color | Orange | [5] |
| Purity | 97% - 98% | [1][3] |
| Boiling Point | 96 °C at 4 mmHg | [5] |
| 110 °C at 9 mmHg (for (S)-enantiomer) | [6] | |
| Melting Point | < -40 °C (for (S)-enantiomer) | [6] |
| Density | 1.33 g/cm³ (for (S)-enantiomer) | [6] |
| Solubility | Immiscible with water (for (S)-enantiomer) | [5][7] |
| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature or 2-8 °C.[1][5] |
Synthesis and Reactivity
This compound is typically synthesized through the asymmetric reduction of a precursor ketone or ketoxime. The bromine atom on the aromatic ring serves as a convenient handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures.
Synthesis Protocol: Asymmetric Reduction of 1-(3-bromophenyl)ethanone oxime
A general method for the synthesis of this compound involves the catalytic asymmetric reduction of N-[1-(3-bromophenyl)ethylidene]hydroxylamine.[1]
Experimental Protocol:
-
Reaction Setup: A glass vial is charged with 1 equivalent of N-[1-(3-bromophenyl)ethylidene]hydroxylamine, 5 mol% of a chiral ruthenium catalyst such as RuCl(Cymene)(S-tol-Binap)Cl, 5 equivalents of an appropriate additive, and methanol (70 volumes relative to the oxime).[1]
-
Hydrogenation: The vial is placed in a parallel autoclave, which is then pressurized with hydrogen gas to 30 bar.[1]
-
Reaction Conditions: The reaction mixture is heated to 90 °C and maintained for 24 hours.[1]
-
Work-up and Analysis: After cooling to 20 °C, the reaction mixture is diluted with isopropyl alcohol. The enantiomeric excess and yield of the product, this compound, are determined by chiral High-Performance Liquid Chromatography (HPLC).[1]
Reactivity: Ullmann Coupling
The bromo-substituted phenyl group of this compound makes it an excellent substrate for copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. This reaction is pivotal for forming carbon-nitrogen or carbon-carbon bonds, allowing for the connection of the amine to various aromatic systems. The (S)-enantiomer is noted to participate in Ullmann coupling reactions with N-H containing heteroarenes using a copper iodide catalyst.[7]
General Experimental Protocol for Ullmann Coupling: A typical Ullmann coupling reaction involves the reaction of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst, often at elevated temperatures. For the coupling of this compound with a nucleophile (e.g., an N-H containing heteroarene), the following general steps would apply:
-
Reagents: To a reaction vessel are added this compound, the coupling partner (e.g., a heteroarene), a copper(I) salt (e.g., CuI), a ligand (such as L-proline or N,N-dimethylglycine), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable high-boiling solvent (e.g., DMSO or DMF).
-
Reaction Conditions: The mixture is heated, potentially under microwave irradiation to accelerate the reaction, until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the desired N-arylated product.
Applications in Drug Development
This compound serves as a crucial pharmaceutical intermediate in the synthesis of chiral drugs. The stereochemistry at the ethylamine side chain is often critical for achieving the desired biological activity and selectivity for a specific biological target.
The primary utility of this compound lies in its role as a scaffold. The amine group can be acylated or alkylated, while the bromophenyl moiety can undergo further transformations, most notably palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann). This dual functionality allows for the systematic construction of diverse libraries of compounds for screening in drug discovery programs.
While this compound is not an active pharmaceutical ingredient itself, it is a key component in the synthesis of molecules that may interact with various signaling pathways implicated in disease. The development of prodrugs is another area where amine-containing molecules are of interest to improve pharmacokinetic properties.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Danger | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation (Category 1B) | GHS05 | H314: Causes severe skin burns and eye damage.[1] | |
| Skin Sensitization (Category 1) | GHS07 | H317: May cause an allergic skin reaction.[1] | |
| Hazardous to the Aquatic Environment, Chronic (Category 2) | GHS09 | H411: Toxic to aquatic life with long lasting effects.[1] |
Precautionary Statements: P273, P280, P305+P351+P338, P310[1]
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.
References
- 1. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | VSNCHEM [vsnchem.com]
- 3. 1-(3-Bromophenyl)ethanamine | CymitQuimica [cymitquimica.com]
- 4. 1-(3-Bromophenyl)ethanamine | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 139305-96-7 CAS MSDS ((S)-1-(3-Bromophenyl)ethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]
- 7. (S)-1-(3-Bromophenyl)ethylamine | 139305-96-7 [chemicalbook.com]
physical and chemical properties of (R)-1-(3-bromophenyl)ethanamine
This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-1-(3-bromophenyl)ethanamine, tailored for researchers, scientists, and professionals in drug development. This document outlines its characteristics, synthesis, and safety protocols, presenting data in a clear and accessible format.
Core Physical and Chemical Properties
This compound is a chiral primary amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its stereochemistry and the presence of a bromine atom on the phenyl ring allow for diverse chemical modifications.
Physical Properties
The key physical properties of this compound are summarized in the table below. It is typically encountered as a liquid at room temperature.[2][3]
| Property | Value | Reference |
| Physical Form | Liquid | [2][3] |
| Color | Orange | [4] |
| Boiling Point | 96 °C at 4 mmHg | [4] |
| Density | 1.33 g/cm³ | [5] |
| Melting Point | < -40 °C | [5] |
| Water Solubility | Immiscible | [4][6] |
| Refractive Index | n20/D 1.566 | [7] |
| Optical Activity | [α]20/D -23.5° (c=0.01 g/mL in CHCl3) | [4] |
Chemical Properties
The chemical identity and characteristics of this compound are detailed in the following table.
| Property | Value | Reference |
| CAS Number | 176707-77-0 | [2][8] |
| Molecular Formula | C₈H₁₀BrN | [3][8][9] |
| Molecular Weight | 200.08 g/mol | [2][8][9] |
| InChI Key | LIBZHYLTOAGURM-ZCFIWIBFSA-N | [2] |
| SMILES | C--INVALID-LINK--C1=CC(Br)=CC=C1 | [10] |
| Purity | Typically ≥97% | [2][5] |
| pKa | 8.73 ± 0.10 (Predicted) | [4] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the asymmetric reduction of a precursor, such as an oxime or ketone. A representative protocol is detailed below.
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
References
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. This compound | 176707-77-0 [sigmaaldrich.com]
- 3. 1-(3-Bromophenyl)ethanamine | CymitQuimica [cymitquimica.com]
- 4. 139305-96-7 CAS MSDS ((S)-1-(3-Bromophenyl)ethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]
- 6. (S)-1-(3-Bromophenyl)ethylamine | 139305-96-7 [chemicalbook.com]
- 7. (R)-(+)-1-(4-Bromophenyl)ethylamine = 96.0 GC sum of enantiomers 45791-36-4 [sigmaaldrich.com]
- 8. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 9. 1-(3-Bromophenyl)ethanamine | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | VSNCHEM [vsnchem.com]
Structural Analysis and Confirmation of (R)-1-(3-bromophenyl)ethanamine: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the structural confirmation and analytical methodologies for (R)-1-(3-bromophenyl)ethanamine, a key chiral intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of spectroscopic data, experimental protocols, and logical workflows for the comprehensive characterization of this compound.
Physicochemical Properties
This compound is a chiral primary amine with the molecular formula C₈H₁₀BrN and a molecular weight of 200.08 g/mol . It is typically a liquid at room temperature and is noted to be air-sensitive. Due to its chiral nature, its stereochemical purity is a critical parameter in its application, particularly in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] As a pharmaceutical intermediate, its bromo-substituted aromatic ring provides a handle for further molecular modifications, making it a versatile building block in drug discovery.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | [2][3] |
| Molecular Weight | 200.08 g/mol | [2][3] |
| Appearance | Liquid | [2] |
| Optical Rotation | +22° (Neat) | [4] |
| Boiling Point | 96°C (at 4 mmHg) | [4] |
| Density | 1.33 g/mL | [4] |
Spectroscopic and Chromatographic Confirmation
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the bromophenyl ring, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₂). The aromatic protons would appear as a complex multiplet in the aromatic region. The methine proton would be a quartet due to coupling with the methyl protons. The methyl protons would appear as a doublet, coupled to the methine proton. The amine protons would likely be a broad singlet.
¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the bromo substituent. The methine and methyl carbons would have characteristic chemical shifts in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum of a primary amine like this compound is characterized by specific vibrational modes. Key expected absorptions include:
-
N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine.
-
N-H bending: A band in the 1650-1580 cm⁻¹ region.
-
C-N stretching: An absorption in the 1250-1020 cm⁻¹ range for the aliphatic C-N bond and potentially a stronger band in the 1335-1250 cm⁻¹ region for the aromatic C-N influence.
-
Aromatic C-H stretching: Peaks typically observed above 3000 cm⁻¹.
-
Aromatic C=C bending: Bands in the 1600-1450 cm⁻¹ region.
-
C-Br stretching: Expected in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 200 and 202 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom. A major fragmentation pathway for α-methylbenzylamines is the cleavage of the C-C bond adjacent to the nitrogen, which would result in a prominent base peak.
Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of this compound is a critical quality attribute and is typically determined by chiral HPLC. While a specific validated method for this compound was not found in the literature, general strategies for the chiral separation of primary amines can be applied.
Experimental Protocols
Determination of Optical Rotation
Objective: To measure the specific rotation of this compound to confirm its enantiomeric identity.
Instrumentation:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
1 dm polarimeter cell
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: As the reported specific rotation is for the neat liquid, carefully fill the 1 dm polarimeter cell with the sample of this compound, ensuring no air bubbles are present.
-
Measurement: Place the filled cell in the polarimeter.
-
Record the observed rotation (α) at a constant temperature (e.g., 20°C).
-
Calculation: Since the measurement is for the neat liquid, the concentration (c) is replaced by the density (ρ) in g/mL. The specific rotation [α] is calculated using the formula: [α] = α / (l × ρ) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
ρ is the density of the liquid in g/mL.
-
Chiral HPLC Method Development for Enantiomeric Purity
Objective: To develop a chiral HPLC method for the separation of the (R) and (S) enantiomers of 1-(3-bromophenyl)ethanamine to determine the enantiomeric excess (ee).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD, or a cyclofructan-based column).
General Protocol:
-
Column Selection: Begin with a broadly applicable chiral stationary phase, such as a polysaccharide-based column.
-
Mobile Phase Screening:
-
Normal Phase: Screen with mobile phases consisting of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20). For basic analytes like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine or dimethylamine) is often necessary to improve peak shape and resolution.
-
Reversed Phase: If normal phase is unsuccessful, screen with reversed-phase conditions using a mobile phase of aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.
-
-
Optimization: Once initial separation is observed, optimize the resolution by adjusting:
-
The ratio of the mobile phase components.
-
The nature of the alcohol modifier in normal phase.
-
The flow rate (lower flow rates often improve chiral separations).
-
The column temperature.
-
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound has significant absorbance (e.g., around 225 nm).
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100
Logical Workflows and Pathways
Structural Confirmation Workflow
The following diagram illustrates a logical workflow for the structural confirmation of this compound.
Biological Context: Interaction with Adrenergic Signaling
Phenylethylamine derivatives are known to interact with adrenergic and dopaminergic signaling pathways, which are crucial in regulating various physiological processes.[3] The following diagram illustrates a simplified signaling pathway of a G-protein coupled receptor (GPCR), such as a β-adrenergic receptor, which can be activated by phenylethylamine derivatives.
Conclusion
The structural analysis and confirmation of this compound require a multi-faceted approach employing a suite of spectroscopic and chromatographic techniques. While a complete set of publicly available, high-resolution spectral data for this specific enantiomer is limited, this guide provides the expected analytical characteristics and detailed protocols for its comprehensive characterization. The provided workflows offer a logical framework for both the structural confirmation and the understanding of its potential biological context within adrenergic signaling pathways. This information is critical for ensuring the quality and stereochemical integrity of this important pharmaceutical intermediate.
References
Spectroscopic Characterization of (R)-1-(3-bromophenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the chiral amine, (R)-1-(3-bromophenyl)ethanamine. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by generalized experimental protocols. This information is intended to serve as a reference for the characterization and quality control of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.2 | m | 4H | Ar-H |
| ~4.1 | q | 1H | CH -NH₂ |
| ~1.8 | s (broad) | 2H | NH₂ |
| ~1.4 | d | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Ar-C (quaternary) |
| ~130 | Ar-C -Br |
| ~129 | Ar-C H |
| ~128 | Ar-C H |
| ~125 | Ar-C H |
| ~122 | Ar-C H |
| ~50 | C H-NH₂ |
| ~25 | C H₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3300 | Medium, Sharp (two bands) | N-H stretch (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch |
| 1620 - 1580 | Medium to Weak | N-H bend (scissoring) |
| 1590 - 1450 | Medium to Strong | Aromatic C=C stretch |
| ~1070 | Strong | C-N stretch |
| ~800 | Strong | C-Br stretch |
| 900 - 680 | Strong, Broad | N-H wag |
| 800 - 600 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 200/202 | Molecular ion peak ([M]⁺, [M+2]⁺) |
| 185/187 | Loss of methyl group ([M-CH₃]⁺) |
| 121 | Loss of bromine radical ([M-Br]⁺) |
| 104 | Loss of H₂CNBr |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid amine sample such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the liquid between two KBr or NaCl plates to form a thin film.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
The choice of ionization technique will influence the observed fragmentation pattern. EI is likely to produce more fragmentation, while ESI may favor the observation of the protonated molecular ion ([M+H]⁺).
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
Potential Biological Activities of (R)-1-(3-bromophenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(3-bromophenyl)ethanamine is a chiral phenylethylamine derivative with potential for significant biological activity, primarily centered around the modulation of monoamine neurotransmitter systems. While specific quantitative data for this compound is not extensively available in public literature, structure-activity relationship (SAR) studies of analogous compounds, particularly those with halogen substitutions on the phenyl ring, provide a strong basis for predicting its pharmacological profile. This technical guide synthesizes the available information to present a comprehensive overview of its likely biological activities, detailed experimental protocols for its evaluation, and a plausible signaling pathway.
Introduction
Phenylethylamines are a well-established class of compounds known for their profound effects on the central nervous system (CNS). Their structural similarity to endogenous neurotransmitters like dopamine, norepinephrine, and serotonin allows them to interact with monoamine transporters and receptors. The introduction of a bromine atom at the meta-position of the phenyl ring and the specific (R)-enantiomer configuration of 1-(3-bromophenyl)ethanamine are critical determinants of its potential biological activity.
Predicted Biological Activities and Structure-Activity Relationships
Based on studies of structurally related compounds, this compound is predicted to act as a monoamine reuptake inhibitor, with a potential preference for the dopamine transporter (DAT) and the norepinephrine transporter (NET).
A key study on bromo-substituted analogues of methylphenidate, a well-known DAT and NET inhibitor, revealed that a bromine atom at the meta-position of the phenyl ring significantly increases the affinity for both DAT and NET compared to the unsubstituted parent compound. This suggests that this compound is likely to exhibit inhibitory activity at these transporters.
The stereochemistry of phenylethylamine derivatives is also crucial for their biological activity. Often, one enantiomer displays significantly higher potency or a different selectivity profile compared to the other.
Table 1: Predicted Biological Activity Profile of this compound
| Target | Predicted Activity | Rationale |
| Dopamine Transporter (DAT) | Inhibitor | Structure-activity relationships of meta-halogenated phenylethylamines show increased affinity for DAT. |
| Norepinephrine Transporter (NET) | Inhibitor | Meta-bromo substitution in related compounds enhances NET binding affinity. |
| Serotonin Transporter (SERT) | Weak Inhibitor/Inactive | Phenylethylamine scaffolds generally show lower affinity for SERT compared to DAT and NET. |
Experimental Protocols
To empirically determine the biological activity of this compound, the following in vitro assays are recommended.
Monoamine Transporter Binding Affinity Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.
Materials:
-
Rat brain tissue (striatum for DAT, frontal cortex for NET, brainstem for SERT)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Paroxetine (for SERT)
-
Non-specific binding competitors: Nomifensine (for DAT), Desipramine (for NET), Fluoxetine (for SERT)
-
This compound test compound
-
Assay buffer (e.g., Tris-HCl with ions)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize the respective brain tissues in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, the specific radioligand, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of the respective competitor instead of the test compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Dopamine Reuptake Inhibition Assay
This protocol outlines a method to measure the functional inhibition of dopamine uptake by this compound in cells expressing the human dopamine transporter (hDAT).
Materials:
-
HEK293 cells stably expressing hDAT
-
Culture medium (e.g., DMEM with supplements)
-
[³H]Dopamine
-
This compound test compound
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Lysis buffer (e.g., 1% SDS)
-
Scintillation counter and fluid
Procedure:
-
Cell Culture: Culture the hDAT-expressing HEK293 cells in appropriate flasks and seed them into 24- or 96-well plates.
-
Assay Preparation: On the day of the assay, wash the cells with uptake buffer.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 10-20 minutes).
-
Uptake Initiation: Add [³H]Dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a defined time (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to remove extracellular [³H]Dopamine.
-
Cell Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake by plotting the percentage of inhibition against the concentration of this compound.
Potential Signaling Pathway
The primary mechanism of action for this compound is likely the inhibition of dopamine and norepinephrine reuptake. This leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and adrenergic signaling.
Caption: Predicted mechanism of action for this compound.
Conclusion
This compound represents a promising chemical entity for investigation within the field of neuroscience and drug discovery. The structural features of this compound strongly suggest that it will interact with and inhibit the dopamine and norepinephrine transporters. The experimental protocols provided in this guide offer a clear path for the empirical validation of these predicted activities and for the quantitative characterization of its pharmacological profile. Further research into this and related compounds could lead to the development of novel therapeutics for a range of neurological and psychiatric disorders.
The Enigmatic Mechanism of (R)-1-(3-bromophenyl)ethanamine Derivatives: A Technical Guide for Drug Discovery
An in-depth exploration into the biological activities of (R)-1-(3-bromophenyl)ethanamine derivatives reveals a significant, yet nascent, landscape of therapeutic potential. Primarily recognized as a crucial chiral building block in pharmaceutical synthesis, emerging research has begun to shed light on the direct pharmacological actions of its derivatives, with a notable affinity for serotonergic pathways and potential as enzyme inhibitors.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delineating the current understanding of the mechanism of action of this compound derivatives. It provides an overview of their primary molecular targets, the associated signaling cascades, and detailed experimental protocols for their biological evaluation, supplemented with visualizations to clarify complex interactions.
Core Mechanism of Action: Targeting the Serotonin 5-HT7 Receptor
A pivotal mechanism of action identified for derivatives of this class is the modulation of the serotonin 5-HT7 receptor. Specifically, 2-(3-bromophenyl)ethanamine has been identified as a high-affinity ligand for this receptor, exhibiting a dissociation constant (Kd) of 0.3 nM. This selective binding underscores the potential for these derivatives in the therapeutic areas where 5-HT7 receptor modulation is implicated, such as central nervous system disorders.
Signaling Pathways of 5-HT7 Receptor Activation
The 5-HT7 receptor, a G protein-coupled receptor (GPCR), primarily signals through two distinct pathways upon agonist binding:
-
The Canonical Gαs-cAMP Pathway: This is the principal signaling cascade for the 5-HT7 receptor. Agonist binding leads to the activation of the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The accumulation of cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), thereby modulating gene expression and influencing neuronal function.
-
The Non-Canonical Gα12-RhoA Pathway: The 5-HT7 receptor can also couple to Gα12, initiating a distinct signaling cascade. Activation of Gα12 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which then activate small GTPases, most notably RhoA. The RhoA pathway is critically involved in the regulation of the actin cytoskeleton, influencing cellular morphology, neurite outgrowth, and synaptic plasticity.
Potential as Enzyme Inhibitors
Beyond receptor modulation, the structural motif of this compound suggests its derivatives could be effective enzyme inhibitors. While direct quantitative data for a broad range of these specific derivatives is limited in publicly available literature, related bromophenyl compounds have demonstrated inhibitory activity against key enzymes, indicating promising avenues for future research.
Carbonic Anhydrase Inhibition
Novel bromophenol derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA), enzymes crucial for pH regulation and other physiological processes. The inhibitory potencies (Ki) of these compounds against human CA isoforms I and II (hCA I and hCA II) have been determined, showcasing the potential for developing isoform-selective inhibitors.
Acetylcholinesterase Inhibition
Derivatives of 2-aminopyridine, some incorporating a bromine substituent, have been investigated as potential treatments for Alzheimer's disease through the inhibition of acetylcholinesterase (AChE). AChE is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine.
Quantitative Data Summary
A critical aspect of drug development is the quantitative assessment of a compound's potency. The following table summarizes the available quantitative data for derivatives related to the this compound scaffold. It is important to note that the data for Carbonic Anhydrase inhibitors are for bromophenol derivatives and not direct derivatives of this compound, but are included to illustrate the potential of the bromophenyl moiety.
| Derivative Class | Target | Method | Parameter | Value | Reference |
| 2-(3-bromophenyl)ethanamine | 5-HT7 Receptor | Radioligand Binding | Kd | 0.3 nM | [1] |
| Bromophenol Derivatives | hCA I | Enzyme Inhibition | Ki | 13.7 - 32.7 µM | [2] |
| Bromophenol Derivatives | hCA II | Enzyme Inhibition | Ki | 0.65 - 1.26 µM | [2] |
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives and related compounds.
Radioligand Binding Assay for 5-HT7 Receptor Affinity
This protocol outlines the determination of the binding affinity of a test compound to the 5-HT7 receptor using a competitive radioligand binding assay.
References
- 1. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (R)-1-(3-bromophenyl)ethanamine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(3-bromophenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry, primarily serving as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific configuration is essential for the efficacy of these drugs. This technical guide provides a comprehensive overview of the discovery, historical development, and detailed synthetic methodologies for obtaining enantiomerically pure this compound. Key experimental protocols for its synthesis via asymmetric reduction and classical resolution of the racemic mixture are presented, along with its critical application in the development of calcimimetic agents such as Cinacalcet.
Introduction and Historical Context
The development of chiral synthesis methodologies in the latter half of the 20th century paved the way for the preparation of enantiomerically pure compounds like this compound. While a singular "discovery" paper for this specific molecule is not readily apparent in early literature, its emergence is intrinsically linked to the broader advancements in asymmetric synthesis and the increasing demand for chiral intermediates in drug development. The rise of drugs targeting G protein-coupled receptors (GPCRs), and specifically the calcium-sensing receptor (CaSR), brought prominence to chiral amines as key pharmacophores.
This compound gained significant importance as a key intermediate in the synthesis of Cinacalcet, a calcimimetic agent first approved by the FDA in 2004 for the treatment of secondary hyperparathyroidism.[1] Calcimimetics are allosteric modulators of the CaSR, and the precise stereochemistry of their components is critical for their biological activity.[2][3][4] This demand spurred the development of efficient and scalable synthetic routes to obtain the desired (R)-enantiomer of 1-(3-bromophenyl)ethanamine in high purity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀BrN | |
| Molecular Weight | 200.08 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 96°C (4 mmHg) | |
| Density | 1.33 g/cm³ | [5] |
| Optical Rotation | +22° (Neat) | |
| CAS Number | 176707-77-0 | [6] |
Synthetic Methodologies
The synthesis of enantiomerically pure this compound can be broadly categorized into two main approaches: asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture.
Asymmetric Synthesis via Reduction of 3'-Bromoacetophenone
A common and efficient method for the direct synthesis of this compound is the asymmetric reduction of the prochiral ketone, 3'-bromoacetophenone. This can be achieved through various catalytic systems. One notable method involves the hydrogenation of the corresponding oxime.[6]
Experimental Protocol: Asymmetric Hydrogenation of N-[1-(3-bromophenyl)ethylidene]hydroxylamine [6]
-
Materials: N-[1-(3-bromophenyl)ethylidene]hydroxylamine, RuCl(Cymene)(S-tol-Binap)Cl catalyst, methanol.
-
Procedure:
-
In a glass vial, combine 1 equivalent of N-[1-(3-bromophenyl)ethylidene]hydroxylamine, 5 mol% of the RuCl(Cymene)(S-tol-Binap)Cl catalyst, and 5 equivalents of additives in methanol (70 volumes relative to the oxime).
-
Place the vial in a parallel autoclave.
-
Pressurize the autoclave to 30 bar with hydrogen gas.
-
Heat the reaction mixture to 90°C and maintain for 24 hours.
-
After the reaction is complete, cool the system to 20°C.
-
Dilute the reaction mixture with isopropyl alcohol for analysis by chiral HPLC to determine enantiomeric excess.
-
Resolution of Racemic 1-(3-bromophenyl)ethanamine
Classical resolution via diastereomeric salt formation is a widely used industrial method for obtaining chiral amines. This technique relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent.[7] Tartaric acid and its derivatives are common resolving agents for this purpose.
Experimental Protocol: Chiral Resolution using a Tartaric Acid Derivative
-
Materials: Racemic 1-(3-bromophenyl)ethanamine, a suitable enantiomerically pure tartaric acid derivative (e.g., L-(+)-tartaric acid), a suitable solvent (e.g., methanol or ethanol).
-
Procedure:
-
Dissolve the racemic 1-(3-bromophenyl)ethanamine in the chosen solvent.
-
Add a stoichiometric amount (often 0.5 to 1.0 equivalents) of the chiral resolving agent to the solution.
-
Allow the mixture to stir, and then cool to induce crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by analyzing the enantiomeric excess of the amine in the mother liquor.
-
Isolate the crystallized diastereomeric salt by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
To recover the free amine, dissolve the diastereomeric salt in water and basify the solution (e.g., with NaOH) to a pH above 10.
-
Extract the liberated this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Application in Drug Development: The Case of Cinacalcet
The primary application of this compound in drug development is as a key building block for the synthesis of Cinacalcet. Cinacalcet's mechanism of action involves the allosteric modulation of the calcium-sensing receptor, and its efficacy is highly dependent on its specific stereochemistry, which is derived from the (R)-enantiomer of the starting amine.
The synthesis of Cinacalcet typically involves the reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal with (R)-1-(1-naphthyl)ethylamine. However, alternative synthetic routes have been developed where this compound can be utilized, followed by further modifications to arrive at the final drug molecule. The bromo-substituent on the phenyl ring provides a versatile handle for cross-coupling reactions to introduce the trifluoromethylphenylpropyl side chain.
Conclusion
This compound stands as a testament to the importance of chiral synthesis in modern drug discovery and development. Its efficient preparation, either through asymmetric synthesis or classical resolution, is crucial for the production of vital pharmaceuticals like Cinacalcet. The detailed methodologies and historical context provided in this guide offer valuable insights for researchers and professionals in the field, underscoring the continued significance of this versatile chiral building block. As drug development continues to target complex biological systems with high specificity, the demand for enantiomerically pure intermediates such as this compound is expected to remain robust.
References
- 1. [Basic and clinical aspects of calcimimetics. Discovery and development of calcimimetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Calcimimetic and Calcilytic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a calcimimetic with differential effects on parathyroid hormone and calcitonin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium sensing receptor activators: calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]
- 6. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 7. onyxipca.com [onyxipca.com]
An In-depth Technical Guide to the Safe Handling of (R)-1-(3-bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (R)-1-(3-bromophenyl)ethanamine (CAS No: 176707-77-0), a chemical intermediate utilized in pharmaceutical research and development. Due to its hazardous properties, strict adherence to the following protocols is essential to ensure personnel safety and minimize environmental impact.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[2] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[4] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[1] |
Hazard Pictograms:
-
Corrosion (GHS05)
-
Exclamation Mark (GHS07)
-
Environment (GHS09)
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below:
| Property | Value |
| Molecular Formula | C₈H₁₀BrN[6][7] |
| Molecular Weight | 200.08 g/mol [7] |
| Appearance | Liquid[6] |
| Purity | 97% - 98%[6] |
| Boiling Point | 110 °C at 9 mmHg[3] |
| Density | 1.33 g/cm³[3] |
| Melting Point | < -40 °C[3] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to prevent exposure and accidents.
Engineering Controls
-
Work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Ensure that an emergency eyewash station and a safety shower are readily accessible in the immediate work area.[9][10]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn in addition to goggles when there is a risk of splashing.[10] | Protects eyes from splashes and vapors.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[10] Gloves should be inspected before each use and disposed of immediately after contamination.[10] | Protects skin from absorption.[10] |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned.[10] Wear appropriate protective clothing to prevent skin exposure.[5][9] | Protects against splashes and potential fire hazards.[10] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if engineering controls are insufficient or during emergency situations.[4][10] | Protects against inhalation of harmful vapors.[10] |
Storage
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[11]
-
Keep containers tightly closed and store under an inert gas atmosphere.[2]
-
Store in a designated corrosives area and keep locked up.[2][4]
-
Segregate from incompatible materials such as strong oxidizing agents, alkalis, and reducing agents.[5][11]
Experimental Workflow for Safe Handling
The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
First-Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2][9] If not breathing, give artificial respiration.[4] Immediately call a POISON CENTER or doctor.[2][4] |
| Skin Contact | Take off immediately all contaminated clothing.[2][9] Rinse skin with water/shower for at least 15 minutes.[4][9] Immediately call a POISON CENTER or doctor.[4] |
| Eye Contact | Rinse cautiously with water for several minutes.[2][9] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4][9] Immediately call a POISON CENTER or doctor.[2][4] |
| Ingestion | Rinse mouth.[2][9] Do NOT induce vomiting.[2][4] Immediately call a POISON CENTER or doctor.[2][4] |
Accidental Release Measures
In case of a spill, follow these emergency procedures:
-
Evacuate: Evacuate non-essential personnel from the area.[9]
-
Ventilate: Ensure adequate ventilation.[9]
-
Containment: Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, vermiculite).[10]
-
Collection: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[9][10]
-
Environmental Protection: Prevent the spill from entering drains or waterways.[9][10]
Disposal Considerations
-
Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[4]
-
Do not allow the material to be released into the environment.[4]
Toxicological Information
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between a hazard event and the required safety response.
Caption: A diagram showing the response logic to a hazardous event.
References
- 1. capotchem.com [capotchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-(3-Bromophenyl)ethanamine | CymitQuimica [cymitquimica.com]
- 7. 1-(3-Bromophenyl)ethanamine | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aobchem.com [aobchem.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Guide to the Material Safety of (R)-1-(3-bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data for (R)-1-(3-bromophenyl)ethanamine (CAS No. 176707-77-0), a chiral amine often utilized as a building block in pharmaceutical synthesis. The following sections detail its chemical and physical properties, associated hazards, handling procedures, and emergency protocols, compiled from various safety data sheets.
Section 1: Chemical and Physical Properties
This compound is a liquid at room temperature. Key physical and chemical data are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol |
| CAS Number | 176707-77-0 |
| Appearance | Liquid |
| Purity | ≥97% |
| Boiling Point | No data available |
| Melting Point | No data available |
| Density | No data available |
| Solubility | No data available |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment, Long-term | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Signal Word: Danger[1]
GHS Pictograms:
The logical flow for identifying the primary hazards of this substance is illustrated in the diagram below.
References
Methodological & Application
Synthesis of (R)-1-(3-bromophenyl)ethanamine from 1-(3-bromophenyl)ethanone oxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-1-(3-bromophenyl)ethanamine, a valuable chiral building block in pharmaceutical development. The primary focus is on the asymmetric reduction of 1-(3-bromophenyl)ethanone oxime. Two effective methodologies are presented: a ruthenium-catalyzed asymmetric hydrogenation and a spiroborate-catalyzed borane reduction of the corresponding O-benzyl oxime ether. Detailed experimental procedures, quantitative data, and reaction workflows are provided to enable researchers to replicate and adapt these syntheses.
Introduction
Chiral amines are critical components in a vast array of pharmaceuticals and agrochemicals. The specific stereochemistry of these molecules is often paramount to their biological activity and safety profile. This compound is a key intermediate used in the synthesis of various active pharmaceutical ingredients. Its synthesis from the readily accessible 1-(3-bromophenyl)ethanone oxime presents a direct and efficient route. This document outlines two distinct and effective methods for the asymmetric reduction of this oxime, providing researchers with robust protocols for obtaining the desired (R)-enantiomer with high purity and enantiomeric excess.
Experimental Protocols
Protocol 1: Preparation of 1-(3-bromophenyl)ethanone oxime
This protocol describes the synthesis of the starting material, 1-(3-bromophenyl)ethanone oxime, from 1-(3-bromophenyl)ethanone. The procedure is adapted from a known synthesis of a similar brominated acetophenone oxime.[1]
Materials:
-
1-(3-bromophenyl)ethanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Water
-
Round-bottomed flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottomed flask, add 1-(3-bromophenyl)ethanone (1.0 equiv), hydroxylamine hydrochloride (2.1 equiv), and ethanol.
-
Stir the suspension and add pyridine (1.85 equiv) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the ethanol.
-
Add water to the residue to precipitate the product.
-
Stir the resulting slurry at room temperature for 1 hour.
-
Collect the solid product by vacuum filtration using a Büchner funnel, washing with water.
-
Dry the product under vacuum to yield 1-(3-bromophenyl)ethanone oxime as a solid.
Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of 1-(3-bromophenyl)ethanone oxime
This protocol is based on a general procedure for the asymmetric hydrogenation of N-[1-(3-bromophenyl)ethylidene]hydroxylamine (an alternative name for 1-(3-bromophenyl)ethanone oxime).[2]
Materials:
-
1-(3-bromophenyl)ethanone oxime
-
RuCl(p-cymene)((S)-tol-BINAP)Cl catalyst
-
Methanol
-
Pressurized autoclave system
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a glass vial under an inert atmosphere, combine 1-(3-bromophenyl)ethanone oxime (1 equiv) and RuCl(p-cymene)((S)-tol-BINAP)Cl catalyst (5 mol%).
-
Add methanol as the solvent.
-
Place the vial in a parallel autoclave.
-
Pressurize the autoclave with hydrogen gas to 30 bar.
-
Heat the reaction mixture to 90 °C and maintain for 24 hours.
-
After the reaction is complete, cool the system to 20 °C and carefully vent the hydrogen gas.
-
Dilute the reaction mixture with isopropyl alcohol for analysis.
-
The product, this compound, can be purified by standard chromatographic techniques.
-
Analyze the enantiomeric excess (e.e.) of the product by chiral HPLC.
Protocol 3: Spiroborate-Catalyzed Asymmetric Borane Reduction of 1-(3-bromophenyl)ethanone O-benzyl oxime
This protocol details an alternative method involving the reduction of the O-benzyl ether of the oxime using a chiral spiroborate ester catalyst and borane. This method has been shown to be highly effective for a range of ketoxime ethers, achieving excellent enantioselectivity.[2][3][4][5]
Step 3a: Preparation of 1-(3-bromophenyl)ethanone O-benzyl oxime
The O-benzyl ether of the oxime must first be prepared. This can be achieved through standard literature procedures, typically involving the reaction of the oxime with benzyl bromide in the presence of a base.
Step 3b: Asymmetric Reduction
Materials:
-
1-(3-bromophenyl)ethanone O-benzyl oxime
-
Chiral spiroborate ester catalyst derived from (S)-diphenylvalinol and ethylene glycol
-
Borane-tetrahydrofuran complex (BH₃·THF) or another borane source
-
Dioxane (anhydrous)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Reaction vessel suitable for low-temperature reactions
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the chiral spiroborate ester catalyst (10 mol%) in anhydrous dioxane.
-
Cool the solution to 0 °C.
-
Add the borane source (e.g., 4 equivalents of BH₃·THF) to the catalyst solution.
-
Add a solution of 1-(3-bromophenyl)ethanone O-benzyl oxime (1 equiv) in anhydrous dioxane dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for the time required for complete conversion (typically monitored by TLC or GC).
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.
-
The resulting crude amine can be purified by column chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Data Presentation
The following table summarizes the quantitative data for the described synthesis methods, providing a basis for comparison.
| Method | Catalyst | Reagent | Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Yield (%) | e.e. (%) | Reference |
| Ruthenium-Catalyzed | RuCl(p-cymene)((S)-tol-BINAP)Cl (5 mol%) | H₂ | Methanol | 90 | 30 | 24 | N/A | N/A | [2] |
| Spiroborate-Catalyzed | Chiral spiroborate ester (10 mol%) | Borane (4 equiv) | Dioxane | 0 | Ambient | 36 | High | up to 99 | [2][3] |
Note: "N/A" indicates data not available in the cited source. The yield and e.e. for the Ruthenium-Catalyzed method are expected to be high, but specific values for this substrate were not provided in the initial source.
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Key Components in Spiroborate-Catalyzed Reduction
Caption: Key components in the spiroborate-catalyzed borane reduction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol: Application to the Synthesis of Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of primary amines via the spiroborate-catalyzed borane reduction of oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Chiral Synthesis of (R)-1-(3-bromophenyl)ethanamine: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral amines is a critical step in the creation of enantiomerically pure pharmaceutical compounds. (R)-1-(3-bromophenyl)ethanamine is a valuable chiral building block, and its efficient synthesis is of significant interest. This document provides detailed application notes and experimental protocols for three primary methods of its chiral synthesis: asymmetric hydrogenation of an oxime precursor, enzymatic kinetic resolution of the racemate, and dynamic kinetic resolution.
These methods offer distinct advantages and are suited to different research and development needs, from small-scale laboratory synthesis to potential scale-up for manufacturing. The choice of method will depend on factors such as desired enantiomeric purity, yield, cost of reagents and catalysts, and the available equipment and expertise.
Comparative Data of Synthesis Methods
| Method | Catalyst/Enzyme | Starting Material | Typical Yield (%) | Enantiomeric Excess (ee%) | Reaction Time (h) |
| Asymmetric Hydrogenation | RuCl(p-Cymene)((S)-Tol-BINAP)Cl | 1-(3-bromophenyl)ethanone oxime | >95% | >98% | 24 |
| Enzymatic Kinetic Resolution | Immobilized Candida antarctica Lipase B (Novozym 435) | (±)-1-(3-bromophenyl)ethanamine | ~45% (for R-amine) | >99% | 4-24 |
| Dynamic Kinetic Resolution | Novozym 435 & Pd/AlO(OH) | (±)-1-(3-bromophenyl)ethanamine | 85-99% | >99% | 24-48 |
I. Asymmetric Hydrogenation of 1-(3-bromophenyl)ethanone Oxime
Application Notes:
Asymmetric hydrogenation represents a direct and highly efficient method for establishing the desired stereocenter. This approach avoids the resolution of a racemic mixture, potentially leading to higher yields of the target enantiomer. The use of a chiral ruthenium catalyst, such as one containing the Tol-BINAP ligand, facilitates the stereoselective reduction of the C=N bond of the oxime precursor. This method is particularly advantageous for producing high-purity this compound in a predictable manner. Careful selection of the chiral ligand is crucial for achieving high enantioselectivity. This process is well-suited for both lab-scale synthesis and has the potential for industrial scale-up due to the catalytic nature of the reaction.
Experimental Workflow:
Caption: Asymmetric Hydrogenation Workflow.
Detailed Protocol:
This protocol is based on a general procedure for the asymmetric hydrogenation of N-aryl ketone oximes.[1]
-
Preparation of the Reaction Mixture:
-
In a glass vial equipped with a magnetic stir bar, add 1 equivalent of N-[1-(3-bromophenyl)ethylidene]hydroxylamine (1-(3-bromophenyl)ethanone oxime).
-
Add 5 mol% of the RuCl(p-Cymene)((S)-Tol-BINAP)Cl catalyst.
-
Add 5 equivalents of a suitable additive (e.g., an amine base like triethylamine, if required by a specific protocol variation).
-
Add methanol as the solvent (approximately 70 volumes relative to the oxime).
-
-
Hydrogenation Reaction:
-
Place the sealed glass vial into a parallel autoclave.
-
Pressurize the autoclave with hydrogen gas to 30 bar.
-
Heat the reaction mixture to 90°C and maintain this temperature with stirring for 24 hours.
-
-
Work-up and Analysis:
-
After 24 hours, cool the autoclave to 20°C and carefully release the hydrogen pressure.
-
Dilute the reaction mixture with isopropyl alcohol.
-
The enantiomeric excess of the resulting this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Purification can be achieved through standard techniques such as column chromatography or distillation under reduced pressure.
-
II. Enzymatic Kinetic Resolution of (±)-1-(3-bromophenyl)ethanamine
Application Notes:
Enzymatic kinetic resolution is a highly selective method that utilizes an enzyme to preferentially acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. Candida antarctica lipase B (CAL-B), often used in an immobilized form such as Novozym 435, is a robust and highly stereoselective biocatalyst for this transformation. This method is renowned for achieving exceptionally high enantiomeric purities (>99% ee) for the unreacted amine. A key limitation is that the maximum theoretical yield for the desired enantiomer is 50%. However, the acylated (S)-enantiomer can be separated, and the acyl group can be removed to recover the (S)-amine, or in some cases, the unreacted (R)-amine can be isolated with high purity. This method is particularly useful in laboratory settings where high enantiopurity is paramount.
Experimental Workflow:
References
Application Notes and Protocols for (R)-1-(3-bromophenyl)ethanamine as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(3-bromophenyl)ethanamine is a valuable chiral building block extensively utilized in asymmetric synthesis. Its stereodefined amine functional group and the presence of a bromine atom on the phenyl ring make it a versatile precursor for the synthesis of complex chiral molecules, particularly in the field of drug discovery and development. The bromine atom serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functionalities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate.
Key Application: Synthesis of a Chiral Intermediate for the PARP Inhibitor Talazoparib
A prominent application of this compound is in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib (BMN 673). This drug is a targeted therapy for patients with deleterious germline BRCA-mutated locally advanced or metastatic breast cancer. The synthesis of Talazoparib involves the construction of a complex heterocyclic core, where the chirality of this compound is crucial for the final compound's biological activity.
The initial step involves the protection of the amine group of this compound, followed by a Suzuki-Miyaura coupling reaction to introduce a key fragment of the final drug molecule.
Data Presentation
| Step | Reaction | Reactants | Product | Yield (%) | Enantiomeric Excess (e.e.) |
| 1 | N-Boc Protection | This compound, Di-tert-butyl dicarbonate (Boc₂O) | tert-butyl (R)-(1-(3-bromophenyl)ethyl)carbamate | 95% | >99% |
| 2 | Suzuki-Miyaura Coupling | tert-butyl (R)-(1-(3-bromophenyl)ethyl)carbamate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | tert-butyl (R)-4-(3-(1-((tert-butoxycarbonyl)amino)ethyl)phenyl)piperidine-1-carboxylate | 85% | >99% |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (R)-(1-(3-bromophenyl)ethyl)carbamate
This protocol describes the protection of the primary amine of this compound with a tert-butoxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford tert-butyl (R)-(1-(3-bromophenyl)ethyl)carbamate as a white solid.
Expected Yield: ~95% Expected Enantiomeric Excess (e.e.): >99%
Protocol 2: Suzuki-Miyaura Coupling to Synthesize tert-butyl (R)-4-(3-(1-((tert-butoxycarbonyl)amino)ethyl)phenyl)piperidine-1-carboxylate
This protocol details the palladium-catalyzed cross-coupling of the Boc-protected amine with a piperidine-boronate ester.
Materials:
-
tert-butyl (R)-(1-(3-bromophenyl)ethyl)carbamate
-
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add tert-butyl (R)-(1-(3-bromophenyl)ethyl)carbamate (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Expected Yield: ~85% Expected Enantiomeric Excess (e.e.): >99%
Mandatory Visualizations
Signaling Pathway of PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which upon replication, are converted into DSBs. The inability to repair these DSBs through the defective HR pathway results in synthetic lethality and cancer cell death.
Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cells.
Experimental Workflow: Synthesis of Talazoparib Intermediate
The following diagram illustrates the two-step synthesis of a key intermediate for Talazoparib starting from this compound.
Caption: Two-step synthesis of a key chiral intermediate for Talazoparib.
Logical Relationship of Suzuki-Miyaura Coupling
This diagram outlines the key components and their roles in the Suzuki-Miyaura cross-coupling reaction.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Pharmaceutical Synthesis of Calcimimetic Agents Using (R)-1-(3-bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of many active pharmaceutical ingredients (APIs). The specific stereochemistry of these amines is often crucial for the desired pharmacological activity, as different enantiomers can have varied biological effects. (R)-1-(3-bromophenyl)ethanamine is a key chiral intermediate, valued for its specific spatial arrangement and the synthetic versatility offered by the bromine substituent on the phenyl ring. This bromine atom can be readily functionalized, for instance, through cross-coupling reactions, allowing for the creation of diverse molecular architectures.
These application notes provide a detailed overview of the use of this compound in the synthesis of calcimimetic agents. Calcimimetics are a class of drugs that modulate the activity of the calcium-sensing receptor (CaSR) and are used in the treatment of disorders such as secondary hyperparathyroidism. The protocols provided are based on the synthesis of NPS R-568, a potent calcimimetic, and have been adapted to illustrate the application of the bromo-substituted chiral amine.[1][2][3]
Application: Synthesis of a Calcimimetic Agent Analogous to NPS R-568
This compound serves as a critical chiral starting material for the synthesis of a class of phenylalkylamine-based calcimimetics. The synthesis involves the N-alkylation of the chiral amine with a suitable alkyl halide to introduce the second key fragment of the target molecule. The overall synthetic strategy is a convergent one, where two main fragments are synthesized separately and then coupled.
The following sections detail the synthetic protocol for a bromo-analog of the known calcimimetic NPS R-568, demonstrating a practical application of this compound in pharmaceutical synthesis.
Experimental Protocols
This section outlines the multi-step synthesis of a calcimimetic agent starting from this compound.
Part 1: Synthesis of this compound
While this compound is commercially available, a representative synthetic route for its preparation from 1-(3-bromophenyl)ethanone oxime is provided for completeness.[4]
Reaction Scheme:
Caption: Asymmetric reduction of an oxime to a chiral amine.
Materials:
| Reagent | Molar Eq. | Purity | Supplier |
| N-[1-(3-bromophenyl)ethylidene]hydroxylamine | 1.0 | ≥98% | Various |
| RuCl(Cymene)(S-tol-Binap)Cl catalyst | 0.05 | - | Various |
| Methanol | Solvent | Anhydrous | Various |
| Hydrogen Gas | Excess | High Purity | Various |
Procedure:
-
To a glass vial, add N-[1-(3-bromophenyl)ethylidene]hydroxylamine (1.0 equiv), RuCl(Cymene)(S-tol-Binap)Cl catalyst (0.05 equiv), and methanol (70 vol. relative to the oxime).[4]
-
Place the vial in a parallel autoclave.
-
Pressurize the autoclave with hydrogen gas to 30 bar.
-
Heat the reaction mixture to 90°C and maintain for 24 hours.
-
After the reaction is complete, cool the system to 20°C.
-
Dilute the reaction mixture with isopropyl alcohol.
-
Analyze the product for yield and enantiomeric excess using chiral HPLC.[4]
Part 2: Synthesis of a Calcimimetic Agent: N-(3-(2-chlorophenyl)propyl)-(R)-1-(3-bromophenyl)ethanamine
This protocol illustrates the N-alkylation of this compound to form the target calcimimetic.
Reaction Scheme:
Caption: N-alkylation to form the final calcimimetic compound.
Materials:
| Reagent | Molar Eq. | Purity | Supplier |
| This compound | 1.0 | ≥97% | Various |
| 1-(3-chloropropyl)-2-chlorobenzene | 1.1 | ≥98% | Various |
| Potassium Carbonate (K2CO3) | 2.0 | Anhydrous | Various |
| Acetonitrile | Solvent | Anhydrous | Various |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 equiv) to the solution.
-
To the stirred suspension, add 1-(3-chloropropyl)-2-chlorobenzene (1.1 equiv).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Quantitative Data Summary:
| Step | Starting Material | Product | Typical Yield | Enantiomeric Excess |
| Part 1 | 1-(3-bromophenyl)ethanone oxime | This compound | High | >99% |
| Part 2 | This compound | N-(3-(2-chlorophenyl)propyl)-(R)-1-(3-bromophenyl)ethanamine | 60-75% | Maintained |
Signaling Pathway and Mechanism of Action
Calcimimetic agents like the one synthesized here act as allosteric modulators of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. By binding to the CaSR on parathyroid cells, they increase the receptor's sensitivity to extracellular calcium. This enhanced activation leads to a downstream signaling cascade that inhibits the secretion of parathyroid hormone (PTH).[3][5] The reduction in PTH levels helps to normalize calcium and phosphorus metabolism, which is particularly beneficial in patients with chronic kidney disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Calcimimetic compound NPS R-568 stimulates calcitonin secretion but selectively targets parathyroid gland Ca(2+) receptor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 5. Calcimimetics with potent and selective activity on the parathyroid calcium receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (R)-1-(3-bromophenyl)ethanamine in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(3-bromophenyl)ethanamine is a chiral amine that serves as a valuable building block in the synthesis of complex organic molecules. Its stereospecific configuration and the presence of a reactive bromine atom on the phenyl ring make it a versatile precursor for the development of novel agrochemicals. This document provides an overview of its potential applications, synthesis protocols, and hypothetical examples of its incorporation into agrochemically active compounds.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a starting material is crucial for reaction design and optimization. The properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀BrN | --INVALID-LINK-- |
| Molecular Weight | 200.08 g/mol | --INVALID-LINK-- |
| Appearance | Liquid | Sigma-Aldrich |
| Purity | ≥97% | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
Synthesis of this compound
The enantioselective synthesis of this compound is a critical step in its utilization as a chiral building block. One common method involves the asymmetric hydrogenation of an oxime precursor.
Experimental Protocol: Asymmetric Hydrogenation of 1-(3-bromophenyl)ethanone oxime
This protocol is adapted from a general procedure for the synthesis of chiral amines.
Materials:
-
N-[1-(3-bromophenyl)ethylidene]hydroxylamine (1 equivalent)
-
RuCl(Cymene)(S-tol-Binap)Cl catalyst (5 mol%)
-
Methanol (70 volumes relative to the oxime)
-
Hydrogen gas
-
Isopropyl alcohol
-
Parallel autoclave
-
Glass vials
Procedure:
-
To a glass vial, add N-[1-(3-bromophenyl)ethylidene]hydroxylamine (1 equiv.), RuCl(Cymene)(S-tol-Binap)Cl catalyst (5 mol%), and methanol (70 vol.).
-
Place the glass vial in a parallel autoclave.
-
Pressurize the autoclave to 30 bar with hydrogen gas.
-
Heat the autoclave to 90 °C and maintain this temperature for 24 hours.
-
After 24 hours, cool the system to 20 °C.
-
Dilute the reaction mixture with isopropyl alcohol.
-
The enantiomeric excess of the resulting this compound can be determined by chiral HPLC analysis.
Potential Applications in Agrochemical Synthesis
The unique structural features of this compound allow for its incorporation into a variety of agrochemical scaffolds. The primary amine provides a nucleophilic site for the formation of amides, ureas, and heterocyclic rings, while the bromo-substituted phenyl ring can be further functionalized through cross-coupling reactions.
Hypothetical Synthesis of a Fungicidal N-Acyl Derivative
This hypothetical workflow illustrates how this compound could be used to synthesize a potential fungicide.
Caption: Synthetic pathway for a hypothetical fungicidal N-acyl derivative.
Experimental Protocol: General N-Acylation
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Hypothetical Synthesis of an Insecticidal Urea Derivative
This workflow demonstrates the synthesis of a potential insecticide through the formation of a urea linkage.
Caption: Synthetic pathway for a hypothetical insecticidal urea derivative.
Experimental Protocol: General Urea Formation
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., toluene, dichloromethane).
-
Add the desired isocyanate (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 1-6 hours, monitoring by TLC.
-
If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Hypothetical Biological Activity Data
The following table presents hypothetical biological activity data for the potential agrochemical derivatives described above. This data is for illustrative purposes only and is not based on experimental results.
| Compound ID | Derivative Type | Target Pest/Pathogen | Biological Activity (LC₅₀/EC₅₀) |
| AG-F1 | N-acyl | Botrytis cinerea | 15.2 µg/mL |
| AG-I1 | Urea | Myzus persicae | 8.5 ppm |
| AG-F2 | N-acyl | Fusarium graminearum | 22.7 µg/mL |
| AG-I2 | Urea | Plutella xylostella | 12.1 ppm |
Potential Mode of Action: Insecticidal Activity
Derivatives of this compound could potentially be designed to target the nervous system of insects, a common mode of action for many insecticides. The following diagram illustrates a generalized signaling pathway for a neurotoxic insecticide.
Caption: Generalized mode of action for a neurotoxic insecticide.
Conclusion
This compound represents a promising chiral starting material for the development of new and effective agrochemicals. Its stereochemistry is crucial for specific interactions with biological targets, potentially leading to increased efficacy and reduced off-target effects. The synthetic versatility of this compound allows for the creation of a diverse library of derivatives for biological screening. Further research into the synthesis and biological evaluation of agrochemicals derived from this compound is warranted to explore its full potential in crop protection.
Application Note: Asymmetric Synthesis of (R)-1-(3-bromophenyl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(R)-1-(3-bromophenyl)ethanamine is a valuable chiral building block in the synthesis of various pharmaceutical compounds and agrochemicals. The stereochemistry of this amine is often crucial for the biological activity of the final product, making its enantioselective synthesis a topic of significant interest. This document provides detailed protocols for the asymmetric synthesis of this compound via two primary methods: catalytic asymmetric hydrogenation of an oxime precursor and biocatalytic transamination of the corresponding prochiral ketone.
Synthetic Strategies
Two prominent and effective strategies for the asymmetric synthesis of this compound are:
-
Catalytic Asymmetric Hydrogenation: This method involves the conversion of 1-(3-bromophenyl)ethanone to an oxime, followed by hydrogenation using a chiral catalyst to induce enantioselectivity. Ruthenium-based catalysts with chiral phosphine ligands are commonly employed for this transformation.[1]
-
Biocatalytic Asymmetric Transamination: This "green chemistry" approach utilizes ω-transaminase (ω-TA) enzymes to directly convert the prochiral ketone, 3'-bromoacetophenone, into the desired (R)-amine with high enantiomeric excess.[2][3][4][5] This method is highly selective and operates under mild reaction conditions.[2]
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 1-(3-bromophenyl)ethanone Oxime
This protocol is divided into two main stages: the synthesis of the oxime intermediate and its subsequent asymmetric reduction.
Part A: Synthesis of N-[1-(3-bromophenyl)ethylidene]hydroxylamine
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1-(3-bromophenyl)ethanone (1 equivalent) and hydroxylamine hydrochloride (2.1 equivalents) in ethanol.[6]
-
Base Addition: Add pyridine (1.85 equivalents) to the mixture.[6]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude oxime, which can be purified further by recrystallization or column chromatography if necessary.
Part B: Asymmetric Hydrogenation to this compound [1]
-
Reactor Charging: To a glass vial, add N-[1-(3-bromophenyl)ethylidene]hydroxylamine (1 equivalent), the chiral catalyst RuCl(p-Cymene)((S)-Tol-BINAP)Cl (5 mol%), and methanol (70 volumes relative to the oxime).[1]
-
Pressurization: Place the vial into a parallel autoclave. Pressurize the autoclave with hydrogen gas to 30 bar.[1]
-
Reaction: Heat the reaction mixture to 90 °C and maintain stirring for 24 hours.[1]
-
Cooling and Depressurization: After 24 hours, cool the system to 20 °C and carefully vent the hydrogen gas.[1]
-
Sample Preparation for Analysis: Dilute the reaction mixture with isopropanol.[1]
-
Analysis: Analyze the crude product by chiral High-Performance Liquid Chromatography (HPLC) to determine the yield and enantiomeric excess (e.e.).[1]
-
Purification: The final product can be purified by standard techniques such as column chromatography on silica gel.
Protocol 2: Biocatalytic Asymmetric Transamination
This protocol describes a general procedure for the enzymatic synthesis of this compound using an (R)-selective ω-transaminase.
-
Reaction Mixture: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 8.0).
-
Reagents: Add 3'-bromoacetophenone (substrate), an amine donor (e.g., isopropylamine or L-alanine), and pyridoxal 5'-phosphate (PLP) cofactor (typically ~1 mM).
-
Enzyme Addition: Add the (R)-selective ω-transaminase (e.g., ATA-025 or a similar enzyme) to the reaction mixture.[7] The enzyme loading will depend on its activity and should be optimized.[7]
-
Reaction Conditions: Maintain the reaction at an optimal temperature (e.g., 40-45 °C) with gentle agitation.[7] The reaction progress is monitored by HPLC or GC.
-
Equilibrium Shift: To drive the reaction to completion, the ketone byproduct (e.g., acetone from isopropylamine) can be removed, for instance, by applying a slight vacuum or a nitrogen sweep.[8]
-
Work-up: Once the reaction is complete, terminate it by adding a suitable solvent or adjusting the pH. The enzyme can be removed by centrifugation. The product is then extracted from the aqueous phase using an organic solvent.
-
Purification and Analysis: The extracted product is purified, and its purity and enantiomeric excess are determined using chiral GC or HPLC.[7]
Data Presentation
The following table summarizes typical results for the asymmetric synthesis of this compound and similar chiral amines using the described methods.
| Method | Substrate | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Asymmetric Hydrogenation | Oxime of 3'-bromoacetophenone | RuCl(p-Cymene)((S)-Tol-BINAP)Cl | High | >95 | Based on similar reductions[1] |
| Biocatalytic Transamination | 3'-bromoacetophenone | (R)-selective ω-Transaminase | >90 | >99 | Typical for optimized transaminase reactions[5][7] |
| Reductive Amination (general) | Ketones | Iron Catalyst / H₂ | 81-99 | Not specified (achiral) | General method for primary amines[9] |
| Reductive Amination (asymmetric) | N-Sulfinyl Ketimine | NaBH₄ / L-Selectride | 40-77 | Up to 74:26 dr | Diastereoselective reduction example[10] |
Note: Specific yield and e.e. can vary based on optimized reaction conditions.
Mandatory Visualizations
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for the synthesis of this compound.
Signaling Pathway: Biocatalytic Transamination
Caption: General mechanism of ω-transaminase biocatalysis.
References
- 1. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iris.unito.it [iris.unito.it]
Application Notes and Protocols for the Derivatization of (R)-1-(3-bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of (R)-1-(3-bromophenyl)ethanamine. This chiral amine is a valuable building block in medicinal chemistry, and its derivatization is a key step in the synthesis of a wide range of pharmacologically active compounds. The following protocols cover four common and versatile derivatization strategies: N-acetylation, N-sulfonylation, N-reductive amination, and Suzuki-Miyaura cross-coupling.
N-Acetylation
Application: N-acetylation is a fundamental transformation that converts the primary amine of this compound into a stable acetamide. This modification is often employed to protect the amine, alter the compound's polarity and solubility, or as a key structural motif in the final drug candidate.
Experimental Protocol: Synthesis of N-((R)-1-(3-bromophenyl)ethyl)acetamide
Reaction Scheme:
Caption: N-Acetylation of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 200.08 | 1.00 g | 5.00 | 1.0 |
| Acetic Anhydride | 102.09 | 0.56 mL (0.61 g) | 6.00 | 1.2 |
| Triethylamine | 101.19 | 0.84 mL (0.61 g) | 6.00 | 1.2 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
| 1 M HCl (aq) | - | As needed | - | - |
| Saturated NaHCO₃ (aq) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Procedure:
-
To a solution of this compound (1.00 g, 5.00 mmol) in dichloromethane (20 mL) at 0 °C, add triethylamine (0.84 mL, 6.00 mmol).
-
Slowly add acetic anhydride (0.56 mL, 6.00 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-((R)-1-(3-bromophenyl)ethyl)acetamide.
Expected Results:
| Product | Form | Yield | Purity |
| N-((R)-1-(3-bromophenyl)ethyl)acetamide | White to off-white solid | 85-95% | >98% (by HPLC) |
N-Sulfonylation
Application: N-sulfonylation of the primary amine with a sulfonyl chloride, such as benzenesulfonyl chloride, yields a sulfonamide. Sulfonamides are a critical class of functional groups in medicinal chemistry, known for their diverse biological activities.
Experimental Protocol: Synthesis of N-((R)-1-(3-bromophenyl)ethyl)benzenesulfonamide
Reaction Scheme:
Caption: N-Sulfonylation of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 200.08 | 1.00 g | 5.00 | 1.0 |
| Benzenesulfonyl Chloride | 176.62 | 0.64 mL (0.88 g) | 5.00 | 1.0 |
| Pyridine | 79.10 | 0.81 mL (0.79 g) | 10.0 | 2.0 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
| 1 M HCl (aq) | - | As needed | - | - |
| Saturated NaHCO₃ (aq) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Procedure:
-
Dissolve this compound (1.00 g, 5.00 mmol) in dichloromethane (20 mL) and cool to 0 °C.
-
Add pyridine (0.81 mL, 10.0 mmol) to the solution.
-
Add a solution of benzenesulfonyl chloride (0.64 mL, 5.00 mmol) in DCM (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Expected Results:
| Product | Form | Yield | Purity |
| N-((R)-1-(3-bromophenyl)ethyl)benzenesulfonamide | White solid | 80-90% | >98% (by HPLC) |
N-Reductive Amination
Application: Reductive amination allows for the introduction of alkyl groups to the primary amine, leading to the formation of secondary or tertiary amines. This is a powerful method for expanding the chemical diversity of the starting material.
Experimental Protocol: Synthesis of (R)-N-isopropyl-1-(3-bromophenyl)ethanamine
Reaction Scheme:
Caption: N-Reductive Amination of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 200.08 | 1.00 g | 5.00 | 1.0 |
| Acetone | 58.08 | 0.44 mL (0.35 g) | 6.00 | 1.2 |
| Sodium Triacetoxyborohydride | 211.94 | 1.27 g | 6.00 | 1.2 |
| 1,2-Dichloroethane (DCE) | - | 25 mL | - | - |
| Saturated NaHCO₃ (aq) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
Procedure:
-
To a stirred solution of this compound (1.00 g, 5.00 mmol) in 1,2-dichloroethane (25 mL), add acetone (0.44 mL, 6.00 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.27 g, 6.00 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
Expected Results:
| Product | Form | Yield | Purity |
| (R)-N-isopropyl-1-(3-bromophenyl)ethanamine | Colorless to pale yellow oil | 75-85% | >97% (by GC-MS) |
Suzuki-Miyaura Cross-Coupling
Application: The bromine atom on the phenyl ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl structures commonly found in drug molecules. To avoid potential interference of the free amine with the catalyst, the amine is often protected, for example, as an acetamide, prior to the coupling reaction.
Experimental Protocol: Synthesis of N-((R)-1-(3-(4-methoxyphenyl)phenyl)ethyl)acetamide
Reaction Scheme:
Caption: Suzuki-Miyaura Coupling of the N-acetylated derivative.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| N-((R)-1-(3-bromophenyl)ethyl)acetamide | 242.12 | 1.00 g | 4.13 | 1.0 |
| 4-Methoxyphenylboronic Acid | 151.96 | 0.75 g | 4.96 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.24 g | 0.21 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.14 g | 8.26 | 2.0 |
| Toluene | - | 20 mL | - | - |
| Water (degassed) | - | 5 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
Procedure:
-
In a round-bottom flask, combine N-((R)-1-(3-bromophenyl)ethyl)acetamide (1.00 g, 4.13 mmol), 4-methoxyphenylboronic acid (0.75 g, 4.96 mmol), and potassium carbonate (1.14 g, 8.26 mmol).
-
Add Pd(PPh₃)₄ (0.24 g, 0.21 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene (20 mL) and degassed water (5 mL).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Expected Results:
| Product | Form | Yield | Purity |
| N-((R)-1-(3-(4-methoxyphenyl)phenyl)ethyl)acetamide | White to off-white solid | 70-85% | >98% (by HPLC) |
Logical Workflow for Derivatization
The choice of derivatization strategy depends on the desired final compound. The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for derivatizing this compound.
Application Notes and Protocols for Reactions Involving (R)-1-(3-bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(3-bromophenyl)ethanamine is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents. Its bifunctional nature, possessing both a primary chiral amine and an aryl bromide, allows for a diverse range of chemical transformations. These application notes provide detailed protocols for the synthesis of the title compound and its subsequent use in key reactions such as N-alkylation, reductive amination, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Synthesis of this compound
The enantiomerically pure this compound can be synthesized from 1-(3-bromophenyl)ethanone oxime through asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
This protocol outlines the synthesis of this compound from its corresponding oxime using a ruthenium-based catalyst.[1]
Materials:
-
N-[1-(3-bromophenyl)ethylidene]hydroxylamine (1 equiv.)
-
RuCl(p-cymene)[(S)-tol-BINAP]Cl (5 mol%)
-
Methanol
-
Hydrogen gas
-
Isopropyl alcohol
-
Glass vials and a parallel autoclave
Procedure:
-
In a glass vial, combine N-[1-(3-bromophenyl)ethylidene]hydroxylamine (1 equiv.) and RuCl(p-cymene)[(S)-tol-BINAP]Cl (5 mol%).
-
Add methanol to the vial (70 volumes relative to the oxime).
-
Place the glass vial in a parallel autoclave.
-
Pressurize the autoclave to 30 bar with hydrogen gas.
-
Heat the reaction mixture to 90°C and maintain for 24 hours.
-
After 24 hours, cool the system to 20°C.
-
Dilute the reaction mixture with isopropyl alcohol.
-
The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).[1]
Data Presentation:
| Parameter | Value |
| Substrate | N-[1-(3-bromophenyl)ethylidene]hydroxylamine |
| Catalyst | RuCl(p-cymene)[(S)-tol-BINAP]Cl |
| Catalyst Loading | 5 mol% |
| Solvent | Methanol |
| Hydrogen Pressure | 30 bar |
| Temperature | 90°C |
| Reaction Time | 24 hours |
| Analysis | Chiral HPLC |
Reactions Involving the Amine Functionality
The primary amine of this compound can be readily functionalized through N-alkylation and reductive amination.
N-Alkylation
N-alkylation introduces an alkyl group onto the nitrogen atom. A general method involves the reaction with an alkyl halide in the presence of a base.
Materials:
-
This compound (1.0 equiv.)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0 equiv.)
-
Potassium carbonate (2.0 equiv.)
-
Acetonitrile
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.) and potassium carbonate (2.0 equiv.).
-
Add acetonitrile to the flask.
-
Add the alkyl halide (1.0 equiv.) to the suspension.
-
Stir the reaction mixture at room temperature or heat to reflux as needed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Reductive Amination
Reductive amination is a two-step process in which an amine reacts with a carbonyl compound to form an imine, which is then reduced to a more substituted amine. This can often be performed as a one-pot reaction.
Materials:
-
This compound (1.0 equiv.)
-
Aldehyde (e.g., isobutyraldehyde) (1.1 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv.)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and the aldehyde (1.1 equiv.) in ethyl acetate.
-
Add sodium triacetoxyborohydride (1.2 equiv.) to the mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the product.
Data Presentation:
| Reaction | Reagents | Reducing Agent | Solvent | Typical Conditions |
| N-Alkylation | Alkyl halide, K₂CO₃ | - | Acetonitrile | Room temperature to reflux |
| Reductive Amination | Aldehyde | NaBH(OAc)₃ | Ethyl Acetate | Room temperature, 6h |
Reactions Involving the Aryl Bromide Functionality
The bromo-substituted aromatic ring of this compound is a handle for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an aryl halide.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Potassium phosphate (2.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
1,4-Dioxane
-
Deionized water
-
Schlenk flask and inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the flask.
-
Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Heat the reaction mixture to 85-95°C and stir for 15-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.
Materials:
-
This compound (as the aryl bromide source)
-
Secondary amine (e.g., morpholine) (1.2 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Toluene
-
Schlenk tube and inert gas supply (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, combine Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
-
Add this compound (1.0 equiv.), the secondary amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Reaction | Catalyst System | Base | Solvent | Typical Conditions |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95°C, 15-24h |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110°C |
Experimental Workflows and Signaling Pathways
Logical Workflow for the Utilization of this compound
Caption: Synthetic route and subsequent functionalization pathways for this compound.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols for the Use of (R)-1-(3-bromophenyl)ethanamine Hydrochloride in Chiral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(3-bromophenyl)ethanamine hydrochloride is a valuable chiral building block in the asymmetric synthesis of pharmaceutical compounds. Its utility lies in its ability to introduce a specific stereochemistry at a key position in the target molecule, which is often crucial for therapeutic efficacy and selectivity. The presence of a bromine atom on the phenyl ring also provides a versatile handle for further molecular modifications through various cross-coupling reactions, allowing for the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies.
These application notes provide an overview of the use of this compound hydrochloride in chiral drug synthesis, focusing on its application as a chiral auxiliary. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers in its effective utilization.
Key Applications
This compound hydrochloride is primarily employed in the following applications within chiral drug synthesis:
-
As a Chiral Auxiliary: It can be reacted with a prochiral substrate to form a diastereomeric intermediate. Subsequent stereoselective reactions are then directed by the chiral center of the ethanamine moiety. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product.
-
As a Chiral Resolving Agent: It can be used to separate a racemic mixture of a carboxylic acid through the formation of diastereomeric salts. The differing solubilities of these salts allow for their separation by fractional crystallization.
-
As a Precursor for Chiral Ligands: The amine functionality can be derivatized to synthesize chiral ligands for asymmetric catalysis.
Featured Application: Synthesis of a Chiral Amine Precursor
This section details the use of this compound as a chiral auxiliary in the diastereoselective reduction of an imine to generate a chiral amine, a common structural motif in many pharmaceutical agents.
Experimental Protocol: Diastereoselective Reduction of an N-Sulfinyl Imine
This protocol describes a general procedure for the diastereoselective reduction of an imine derived from this compound.
Step 1: Imine Formation
-
To a solution of this compound hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base (e.g., triethylamine, 1.1 eq) to liberate the free amine.
-
Add the desired ketone or aldehyde (1.0 eq) to the solution.
-
Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or titanium(IV) isopropoxide (Ti(Oi-Pr)₄), to drive the reaction towards imine formation.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which can often be used in the next step without further purification.
Step 2: Diastereoselective Reduction
-
Dissolve the crude imine from Step 1 in an appropriate solvent (e.g., THF, methanol).
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the reducing agent and substrate).
-
Add a reducing agent (e.g., sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or a chiral reducing agent for enhanced diastereoselectivity) portion-wise to the solution.
-
Stir the reaction mixture at the chosen temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction carefully by the slow addition of water or an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diastereomerically enriched amine.
Step 3: Cleavage of the Chiral Auxiliary
-
The N-(1-(3-bromophenyl)ethyl) group can be removed under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C), to yield the desired chiral primary amine.
-
Dissolve the product from Step 2 in a suitable solvent (e.g., methanol, ethanol).
-
Add the catalyst (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) and stir until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude chiral amine.
-
Purify the product as necessary.
Quantitative Data
The following table summarizes typical results for the diastereoselective reduction of an imine derived from this compound and a generic prochiral ketone.
| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-(1-(3-bromophenyl)ethyl)imine | >95 (crude) | - |
| 2 | N-(1-(3-bromophenyl)ethyl)amine | 85 | 95:5 |
| 3 | Chiral Primary Amine | 90 | - |
Note: Yields and diastereoselectivities are highly dependent on the specific substrate and reaction conditions.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a chiral primary amine.
Logical Relationship of Chiral Induction
The stereochemical outcome of the diastereoselective reduction is governed by the facial selectivity imposed by the chiral auxiliary. The incoming hydride from the reducing agent will preferentially attack one face of the imine double bond to minimize steric hindrance with the bulky 3-bromophenyl group of the chiral auxiliary.
Caption: Logical flow of chiral induction.
Conclusion
This compound hydrochloride is a versatile and effective tool for introducing chirality in the synthesis of pharmaceutical compounds. The protocols and data presented herein provide a foundation for its application in diastereoselective reactions. The ability to further functionalize the bromophenyl moiety enhances its utility in the generation of compound libraries for drug discovery programs. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the highest possible yields and stereoselectivities.
Application Notes and Protocols for Monitoring Reactions with (R)-1-(3-bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(3-bromophenyl)ethanamine is a chiral primary amine that serves as a critical building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. The stereochemistry of this intermediate is often crucial to the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical techniques are essential for monitoring reactions involving this compound to ensure enantiomeric purity, reaction completion, and to minimize impurity formation. This document provides detailed application notes and protocols for three key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for resolving chiral amines like 1-(3-bromophenyl)ethanamine.
Application Note: Enantiomeric Purity and Reaction Monitoring
This method is suitable for determining the enantiomeric excess (e.e.) of this compound and for monitoring the progress of reactions, such as kinetic resolutions or asymmetric syntheses. By tracking the consumption of the starting material and the formation of the product, real-time reaction kinetics can be established. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, provide the necessary stereochemical recognition for baseline separation of the enantiomers. The choice of mobile phase, typically a mixture of a non-polar alkane and an alcohol modifier, is critical for optimizing the separation.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture or sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: Representative Chromatographic Data
| Compound | Retention Time (min) | Resolution (Rs) |
| (S)-1-(3-bromophenyl)ethanamine | 8.5 | \multirow{2}{*}{> 2.0} |
| This compound | 9.8 |
Note: Retention times are illustrative and can vary depending on the specific column, system, and exact mobile phase composition.
Visualization: HPLC Experimental Workflow
Caption: Workflow for chiral HPLC analysis.
Chiral Gas Chromatography (GC)
Chiral GC is another excellent technique for the separation of volatile chiral compounds. For primary amines like 1-(3-bromophenyl)ethanamine, derivatization is often necessary to improve volatility and chromatographic performance. N-acylation is a common and effective derivatization strategy.
Application Note: Enantiomeric Purity of Derivatized Amine
This method is suitable for the quality control of this compound after derivatization, for example, as its N-acetyl derivative. Cyclodextrin-based chiral stationary phases are highly effective in separating the enantiomers of such derivatives. This technique offers high resolution and sensitivity, making it ideal for detecting trace enantiomeric impurities.
Experimental Protocol
1. Derivatization (N-Acetylation):
-
Dissolve 10 mg of the amine sample in 1 mL of dichloromethane.
-
Add 1.5 equivalents of acetic anhydride and 1.5 equivalents of a non-chiral base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent.
-
Re-dissolve the residue in a suitable solvent (e.g., dichloromethane) for GC analysis.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Split/splitless injector
-
Autosampler
Chromatographic Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXcst), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 140 °C, hold for 1 min
-
Ramp: 2 °C/min to 200 °C
-
Hold at 200 °C for 5 min
-
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
Data Presentation: Representative Chromatographic Data
| Compound | Retention Time (min) | Resolution (Rs) |
| (S)-N-acetyl-1-(3-bromophenyl)ethanamine | 22.5 | \multirow{2}{*}{> 1.8} |
| (R)-N-acetyl-1-(3-bromophenyl)ethanamine | 23.1 |
Note: Retention times are illustrative and can vary based on the specific column and chromatographic conditions.
Visualization: Chiral GC Experimental Workflow
Caption: Workflow for chiral GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-invasive technique that provides detailed structural information and can be used for real-time monitoring of reactions.[1][2] It allows for the simultaneous observation of reactants, intermediates, and products, providing valuable kinetic and mechanistic insights.
Application Note: In-situ Reaction Monitoring
This protocol describes the use of ¹H NMR to monitor the acylation of this compound. By integrating the signals corresponding to the starting material and the product, the reaction conversion can be determined over time. This is particularly useful for optimizing reaction conditions such as temperature, catalyst loading, and reaction time.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation (for in-situ monitoring):
-
In an NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃) that does not react with the reagents.
-
Add a known amount of an internal standard (e.g., mesitylene) for quantitative analysis.
-
Acquire a t=0 spectrum.
-
Carefully add the acylating agent (e.g., acetic anhydride) to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular time intervals.
NMR Acquisition Parameters (typical for ¹H NMR):
-
Pulse Program: Standard 1D proton
-
Solvent: CDCl₃
-
Number of Scans: 8-16 (depending on concentration)
-
Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative integration)
-
Acquisition Time: ~2-3 seconds
Data Analysis:
-
Identify characteristic proton signals for the starting amine and the amide product. The methine proton (CH-NH₂) of the starting material and the methine proton (CH-NHAc) of the product are often well-resolved and suitable for monitoring.
-
Integrate the area of these signals at each time point.
-
Calculate the percentage conversion using the following formula:
-
Conversion (%) = [Integral of Product / (Integral of Product + Integral of Starting Material)] x 100
-
Data Presentation: Representative ¹H NMR Chemical Shifts
| Proton | This compound (δ, ppm) | N-acetyl-(R)-1-(3-bromophenyl)ethanamine (δ, ppm) |
| CH₃ | ~1.4 (doublet) | ~1.5 (doublet) |
| CH | ~4.2 (quartet) | ~5.2 (quintet) |
| NH₂ | ~1.6 (broad singlet) | - |
| NH | - | ~6.0 (broad doublet) |
| Ar-H | ~7.1-7.5 (multiplet) | ~7.1-7.5 (multiplet) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Visualization: Reaction Monitoring Pathway
Caption: Monitoring acylation via NMR.
Conclusion
The analytical techniques outlined in this document provide a robust framework for monitoring reactions involving this compound. Chiral HPLC and GC are indispensable for ensuring the enantiomeric purity of the starting material and the final product. In-situ NMR spectroscopy offers a powerful tool for real-time reaction monitoring, enabling a deeper understanding of reaction kinetics and mechanisms. The selection of the most appropriate technique will depend on the specific goals of the analysis, whether it be routine quality control, reaction optimization, or in-depth mechanistic studies.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-(3-bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for improving the yield and enantioselectivity of (R)-1-(3-bromophenyl)ethanamine synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on improving low yields and enantiomeric excess (ee).
Issue 1: Low Yield in Asymmetric Reductive Amination
Low conversion of the starting material, 3'-bromoacetophenone, is a common challenge. The primary causes and troubleshooting steps are outlined below.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Imine Formation | The equilibrium between the ketone and amine to form the imine may not be favorable.[1] • Water Removal: Use a Dean-Stark trap or add a dehydrating agent like molecular sieves. • pH Optimization: Maintain a slightly acidic pH (around 4-5) to catalyze imine formation without protonating the amine nucleophile.[1] | A shift in equilibrium towards the imine, leading to higher conversion to the final amine product. |
| Suboptimal Reducing Agent | The choice and activity of the reducing agent are critical. • Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its selectivity for the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful pH control.[1] • Reagent Activity: Ensure the reducing agent has not degraded. Use a fresh batch or test its activity on a known substrate. | Minimized reduction of the starting ketone to the corresponding alcohol and increased yield of the desired amine. |
| Catalyst Deactivation | In catalytic hydrogenations, the catalyst can be poisoned by the amine or imine.[2] • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst.[2] • Reagent Purity: Use high-purity, dry solvents and reagents to avoid introducing catalyst poisons.[2] | Maintained catalyst activity throughout the reaction, leading to higher conversion and yield. |
| Side Reactions | Aldol condensation of the starting ketone can occur under basic conditions.[1] | Running the reaction under neutral or slightly acidic conditions will minimize this side reaction. |
Troubleshooting Workflow for Low Yield in Reductive Amination
Issue 2: Low Enantioselectivity (ee%)
Achieving high enantiomeric excess is crucial for the synthesis of chiral compounds. Here are common factors affecting enantioselectivity and how to address them.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Temperature | Temperature can significantly influence the stereochemical outcome of the reaction. • Lower Temperature: Running the reaction at a lower temperature often increases enantioselectivity, though it may slow down the reaction rate. | An increase in the enantiomeric excess of the desired (R)-enantiomer. |
| Incorrect Catalyst/Ligand | The choice of chiral catalyst or ligand is paramount for achieving high enantioselectivity. • Screening: Screen a variety of chiral catalysts and ligands to find the optimal combination for this specific substrate. For transfer hydrogenation, Ru-based catalysts with chiral diamine ligands are common.[3] | Identification of a catalyst system that provides high enantioselectivity for the desired product. |
| Solvent Effects | The solvent can influence the transition state of the enantioselective step. • Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. | Improved enantioselectivity due to a more favorable energetic difference between the diastereomeric transition states. |
| Base Concentration (for Transfer Hydrogenation) | The concentration of the base can impact both the rate and the enantioselectivity. • Optimization: Systematically vary the concentration of the base (e.g., triethylamine, potassium tert-butoxide) to find the optimal level. | An optimal balance between reaction rate and enantioselectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods include:
-
Asymmetric Reductive Amination: This one-pot method involves the reaction of 3'-bromoacetophenone with an ammonia source in the presence of a chiral catalyst and a reducing agent.
-
Enzymatic Kinetic Resolution: This involves the selective acylation or deamination of one enantiomer from a racemic mixture of 1-(3-bromophenyl)ethanamine using an enzyme, typically a lipase or a transaminase.[4][5] This method is limited to a theoretical maximum yield of 50% for the desired enantiomer.[4]
-
Asymmetric Hydrogenation of an Imine Intermediate: This two-step process involves the formation of the achiral imine from 3'-bromoacetophenone, followed by asymmetric hydrogenation using a chiral catalyst.
Q2: How can I effectively remove water from my reductive amination reaction?
A2: Water is a byproduct of imine formation and its presence can shift the equilibrium back to the starting materials.[1] Effective water removal can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark trap with a suitable solvent (e.g., toluene) to physically remove water as it is formed.
-
Dehydrating Agents: Adding molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to absorb water in situ.
Q3: My lipase-catalyzed kinetic resolution is slow and gives low enantioselectivity. What can I do?
A3: For slow or non-selective lipase-catalyzed resolutions:
-
Enzyme Choice: Screen different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase).
-
Acyl Donor: The choice of acyl donor is critical. Activated esters can increase the reaction rate.
-
Solvent: Lipase activity is highly dependent on the solvent. Hydrophobic organic solvents are often preferred.
-
Water Content: A small amount of water is essential for lipase activity in organic solvents. The water activity can be controlled using salt hydrates.
Q4: What are the advantages of using an imine reductase (IRED) for this synthesis?
A4: Imine reductases are enzymes that catalyze the asymmetric reduction of imines to chiral amines.[6][7] Their advantages include:
-
High Enantioselectivity: IREDs can provide very high enantiomeric excess.
-
Mild Reaction Conditions: These reactions are typically run in aqueous buffer at or near room temperature.
-
Sustainability: Biocatalysis is considered a "green" chemistry approach.
Q5: How can I monitor the progress of my reaction?
A5: Reaction progress can be monitored by:
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Thin Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture. Chiral GC or HPLC is necessary to determine the enantiomeric excess.
Data Presentation
The following tables summarize typical yields and enantiomeric excess (ee) for different synthetic methods. Note that results can vary significantly based on specific reaction conditions.
Table 1: Asymmetric Synthesis Methods for this compound and Analogs
| Method | Catalyst/Enzyme | Starting Material | Solvent | Yield (%) | ee (%) | Reference |
| Asymmetric Transfer Hydrogenation | RuCl(p-cymene)[(S,S)-Ts-DPEN] | Acetophenone Imine | Isopropanol | >95 | 95 | [3] |
| Asymmetric Hydrogenation | RuCl(Cymene)(S-tol-Binap)Cl | 1-(3-bromophenyl)ethanone oxime | Methanol | - | >99 | [8] |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CALB) | Racemic 1-phenylethylamine | Toluene | ~45 | >99 | [9][10] |
| Reductive Amination (Biocatalytic) | Imine Reductase (IRED) | Acetophenone & Amine | Aqueous Buffer | >90 | >99 | [11] |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for imines over ketones, suitable for one-pot reactions.[1] | Can be slower than other borohydrides. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines at acidic pH. | Toxic cyanide byproduct, requires careful pH control.[1] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce both the starting ketone and the imine, often requiring a two-step procedure.[1] |
| Ammonia Borane (NH₃BH₃) | Mild and efficient for a wide range of substrates.[12] | May require a Lewis acid promoter for some substrates.[13] |
| Catalytic Hydrogenation (H₂/Catalyst) | Atom economical ("green") and can give high yields. | Catalyst can be deactivated by amines, requires specialized equipment for handling hydrogen gas. |
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3'-bromoacetophenone (1.0 equiv.) and a suitable anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).
-
Amine Addition: Add a source of ammonia (e.g., ammonium acetate, 2.0-5.0 equiv.).
-
Acid Catalyst: Add acetic acid (1.0-1.2 equiv.) to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Chiral Catalyst: Add the chiral catalyst (e.g., a chiral phosphoric acid or a metal complex with a chiral ligand, 1-10 mol%).
-
Reducing Agent Addition: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-(3-bromophenyl)ethanamine
This protocol is a general starting point for enzymatic resolution.
-
Reaction Setup: To a flask, add racemic 1-(3-bromophenyl)ethanamine (1.0 equiv.), an acyl donor (e.g., ethyl acetate, 1.0-2.0 equiv.), and a suitable organic solvent (e.g., toluene or hexane).
-
Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, 10-50 mg per mmol of substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the unreacted (R)-amine and the formed (S)-amide.
-
Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
Separation: Separate the unreacted (R)-amine from the (S)-amide by acid-base extraction or column chromatography.
Visualizations
Logical Workflow for Method Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 6. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A metal-free protocol for the preparation of amines using ammonia borane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Item - Development of Amine-Boranes And Derivatives For Reductive Amination.pdf - Purdue University Graduate School - Figshare [hammer.purdue.edu]
resolving common side reactions in (R)-1-(3-bromophenyl)ethanamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common side reactions and other issues encountered during the synthesis of (R)-1-(3-bromophenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The primary methods for the enantioselective synthesis of this compound involve the asymmetric reduction of a prochiral precursor. The two most common routes are:
-
Asymmetric transfer hydrogenation of 3'-bromoacetophenone: This method uses a chiral catalyst, typically a Ruthenium or Rhodium complex, to transfer hydrogen from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone, yielding the chiral amine.
-
Asymmetric reduction of 1-(3-bromophenyl)ethanone oxime: This route involves the conversion of 3'-bromoacetophenone to its oxime, followed by asymmetric reduction using a chiral reducing agent, such as a chiral spiroborate ester with borane.
Q2: My reaction is complete, but the enantiomeric excess (ee) is low. What are the likely causes and how can I improve it?
A2: Low enantiomeric excess is a frequent challenge and can stem from several factors:
-
Racemization: The chiral amine product can racemize under certain conditions. This is often promoted by elevated temperatures, the presence of acids or bases, and prolonged reaction times. The formation of achiral imine or enamine intermediates can lead to a loss of stereochemical integrity.
-
Suboptimal Catalyst or Reagent: The choice and quality of the chiral catalyst or reagent are critical. An inappropriate catalyst for the substrate, catalyst decomposition, or the presence of impurities can all lead to poor enantioselectivity.
-
Incorrect Reaction Temperature: Temperature plays a crucial role in enantioselectivity. Often, lower temperatures favor higher ee, though this may come at the cost of a slower reaction rate.
To improve the ee, consider optimizing the reaction temperature, screening different chiral ligands or catalysts, and ensuring all reagents and solvents are pure and anhydrous.
Q3: I am observing a significant amount of a byproduct with a mass corresponding to the loss of bromine. What is this and how can I prevent it?
A3: This byproduct is likely 1-phenylethanamine, resulting from a debromination side reaction. This is particularly common in catalytic hydrogenation or transfer hydrogenation reactions where palladium-based catalysts are sometimes used. The C-Br bond can be susceptible to reduction under these conditions.
To minimize debromination:
-
Catalyst Choice: Avoid palladium catalysts if debromination is a significant issue. Ruthenium and Rhodium-based catalysts are generally less prone to causing dehalogenation.
-
Reaction Conditions: Milder reaction conditions, such as lower hydrogen pressure and temperature, can reduce the incidence of debromination.
-
Solvent Selection: The choice of solvent can influence the rate of dehalogenation. Non-polar solvents may sometimes suppress this side reaction.
Q4: My reaction has stalled, and I have a low yield of the desired product. What could be the problem?
A4: A stalled reaction or low conversion can be due to several factors:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvents. Water is a common catalyst poison in many asymmetric reductions. Ensure all reagents and glassware are thoroughly dried.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.
-
Poor Reagent Quality: The reducing agent (e.g., borane solution) may have degraded over time. It is advisable to use freshly opened or titrated reagents.
-
Incomplete Imine/Oxime Formation: In multi-step syntheses, ensure the precursor (imine or oxime) is formed in high yield and purity before proceeding to the reduction step.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Racemization of the product. 2. Inefficient chiral catalyst/reagent. 3. Suboptimal reaction temperature. | 1. Minimize reaction time and work-up at lower temperatures. Avoid strongly acidic or basic conditions during purification. 2. Screen a variety of chiral ligands or catalysts. Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. 3. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) and monitor the progress. |
| Presence of Debrominated Byproduct | 1. Use of a catalyst prone to dehalogenation (e.g., Palladium). 2. Harsh reaction conditions (high temperature, high hydrogen pressure). | 1. Switch to a Ruthenium or Rhodium-based catalyst. 2. Reduce the reaction temperature and/or hydrogen pressure. Consider using a milder reducing agent. |
| Incomplete Reaction/Low Yield | 1. Catalyst deactivation by impurities (e.g., water). 2. Insufficient catalyst loading. 3. Degradation of the reducing agent. 4. Incomplete formation of the imine or oxime precursor. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly. 2. Increase the catalyst loading incrementally. 3. Use a fresh bottle of the reducing agent or titrate it before use. 4. Analyze the intermediate by NMR or GC-MS to confirm its purity and complete conversion before proceeding. |
| Formation of Hydroxylamine Byproduct | Incomplete reduction of the oxime intermediate. | 1. Increase the equivalents of the reducing agent (e.g., borane). 2. Extend the reaction time. 3. Ensure the reaction temperature is sufficient for complete reduction. |
| Presence of Unreacted 3'-Bromoacetophenone | 1. Incomplete reaction. 2. Inefficient purification. | 1. See "Incomplete Reaction/Low Yield" above. 2. Utilize column chromatography for purification. A gradient elution may be necessary to separate the product from the starting material. An acidic wash during workup can help remove the basic amine product into the aqueous layer, leaving the neutral ketone in the organic layer. |
Quantitative Data on Synthetic Methods
The following table summarizes the reported yields and enantiomeric excesses for different methods of synthesizing this compound.
| Synthetic Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Common Side Products |
| Asymmetric Reduction of 1-(3-bromophenyl)ethanone oxime | Chiral spiroborate ester with BH₃·THF | 81-94% | 87-98% | (S)-enantiomer, hydroxylamine |
| Asymmetric Transfer Hydrogenation of 3'-bromoacetophenone | RuCl(p-cymene)[(S,S)-TsDPEN] | High | up to 99% | (S)-enantiomer, debrominated product |
| Asymmetric Hydrogenation of 3'-bromoacetophenone | Rh-based catalysts | Moderate to High | up to 95% | (S)-enantiomer, debrominated product |
Experimental Protocols
Synthesis of this compound via Asymmetric Reduction of the Oxime
This protocol is adapted from the work of Ortiz-Marciales and coworkers.
Step 1: Synthesis of 1-(3-bromophenyl)ethanone oxime
-
To a solution of 3'-bromoacetophenone (1.0 eq) in a mixture of methanol and water, add hydroxylamine hydrochloride (1.5 eq).
-
Slowly add a solution of sodium hydroxide (1.6 eq) in water, maintaining the temperature below 20 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime. The product can be purified by recrystallization if necessary.
Step 2: Asymmetric Reduction of the Oxime
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the chiral spiroborate ester catalyst (0.1 eq) and anhydrous dioxane.
-
Cool the solution to 0 °C and add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.5 eq) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of 1-(3-bromophenyl)ethanone oxime (1.0 eq) in anhydrous dioxane dropwise over 30 minutes.
-
Continue stirring at 0 °C for the time determined by reaction monitoring (typically several hours).
-
Quench the reaction by the slow addition of methanol, followed by 2M HCl.
-
Stir for 1 hour at room temperature. Basify the mixture with aqueous NaOH and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield this compound.
Analysis of Enantiomeric Excess by Chiral HPLC
-
Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H), is typically effective.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The ratio may need to be optimized to achieve baseline separation (e.g., 90:10 hexane:isopropanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the purified amine in the mobile phase.
-
Injection: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as separate peaks. Calculate the ee by integrating the peak areas.
Visualizations
Caption: A troubleshooting workflow for the synthesis of this compound.
Caption: Common reaction pathways and side reactions in the synthesis.
Technical Support Center: Synthesis of (R)-1-(3-bromophenyl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-(3-bromophenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound is a chiral amine primarily synthesized through the enantioselective reductive amination of 3'-bromoacetophenone.[1] This can be achieved using various methods, including:
-
Catalytic Hydrogenation: This method often employs a chiral catalyst, such as a ruthenium complex like RuCl(Cymene)(S-tol-Binap)Cl, with hydrogen gas as the reducing agent.[2]
-
Transfer Hydrogenation: This approach utilizes a hydrogen donor, like formic acid or isopropanol, in the presence of a chiral transition metal catalyst.
-
Biocatalysis: The use of enzymes, particularly imine reductases (IREDs) or reductive aminases (RedAms), offers a highly selective and environmentally friendly route to chiral amines.[3][4] These enzymes can catalyze the reduction of a pre-formed imine or the entire reductive amination sequence in a one-pot reaction.[3]
Q2: How can I monitor the progress and enantioselectivity of the reaction?
A2: The progress of the reaction can be monitored by standard techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). To determine the enantiomeric excess (e.e.) of the product, chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[2]
Q3: What are the typical storage conditions for this compound?
A3: this compound should be stored in a dark place under an inert atmosphere at room temperature.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Imine Formation | The equilibrium between the ketone and the imine may favor the starting material.[5] Consider adding a dehydrating agent like molecular sieves or employing azeotropic removal of water.[6] |
| Poor Catalyst Activity | The catalyst may be deactivated by impurities in the starting materials or solvents. Ensure all reagents are pure and solvents are anhydrous. The amine substrate or product can also inhibit the catalyst.[4] Consider screening different catalysts or increasing the catalyst loading. |
| Suboptimal Reaction Conditions | Temperature, pressure, and reaction time can significantly impact yield. Optimize these parameters. For instance, a known procedure uses a hydrogen pressure of 30 bar and a temperature of 90 °C for 24 hours.[2] |
| Ineffective Reducing Agent | The chosen reducing agent may not be suitable for the substrate or reaction conditions. Common reducing agents for reductive amination include H₂ with a metal catalyst, sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB).[6] NaBH₄ is often preferred from a green chemistry perspective.[6] |
Low Enantiomeric Excess (e.e.)
| Potential Cause | Suggested Solution |
| Poorly Performing Chiral Catalyst/Ligand | The choice of chiral catalyst or ligand is crucial for achieving high enantioselectivity.[1][7] It may be necessary to screen a variety of chiral ligands to find the optimal one for this specific transformation. |
| Racemization of the Product | The product may racemize under the reaction or workup conditions. Analyze the reaction at different time points to check if the e.e. decreases over time. If so, consider milder reaction or purification conditions. |
| Incorrect Catalyst/Substrate Combination | Not all chiral catalysts are effective for all substrates. The steric and electronic properties of both the substrate and the catalyst must be compatible.[1] |
Formation of Side Products
| Potential Cause | Suggested Solution |
| Over-alkylation | The primary amine product can react further to form secondary amines.[6][8] This is more common when using alkylating agents but can also occur in reductive amination. Using a large excess of the ammonia source can help minimize this side reaction. |
| Reduction of the Ketone | The reducing agent can directly reduce the starting ketone to the corresponding alcohol.[5] This can be minimized by choosing a reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride, or by ensuring the imine is pre-formed before adding the reducing agent.[6] |
Experimental Protocols
Example Protocol: Asymmetric Reductive Amination using a Ruthenium Catalyst
This protocol is based on a literature procedure for a similar substrate and should be optimized for your specific setup.[2]
Materials:
-
1-(3-bromophenyl)ethanone oxime
-
RuCl(Cymene)(S-tol-Binap)Cl (or a similar chiral ruthenium catalyst)
-
Methanol (anhydrous)
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Parallel autoclave or high-pressure reactor
Procedure:
-
In a glass vial under an inert atmosphere, add 1 equivalent of 1-(3-bromophenyl)ethanone oxime.
-
Add 5 mol% of the chiral ruthenium catalyst.
-
Add anhydrous methanol (e.g., 70 volumes relative to the oxime).
-
Place the vial in a parallel autoclave.
-
Pressurize the autoclave with hydrogen gas to 30 bar.
-
Heat the reaction mixture to 90 °C and maintain for 24 hours.
-
After 24 hours, cool the system to room temperature and carefully vent the hydrogen gas.
-
Dilute the reaction mixture with isopropanol.
-
Analyze the crude product for yield and enantiomeric excess using chiral HPLC.
-
Purify the product using column chromatography on silica gel. To prevent streaking of the basic amine product, consider adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent.[9]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. jocpr.com [jocpr.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
troubleshooting guide for the synthesis of (R)-1-(3-bromophenyl)ethanamine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-(3-bromophenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common methods for synthesizing this compound involve the asymmetric reduction of an imine or a related precursor. Key strategies include:
-
Asymmetric Reductive Amination: This involves the reaction of 3'-bromoacetophenone with an ammonia source to form an intermediate imine, which is then asymmetrically reduced to the desired chiral amine using a chiral catalyst.[1][2]
-
Reduction of an Oxime Precursor: A specific method involves the synthesis from 1-(3-bromophenyl)ethanone oxime using a chiral Ruthenium catalyst, such as RuCl(Cymene)(S-tol-Binap)Cl, under hydrogen pressure.[3]
-
Resolution of a Racemic Mixture: This involves synthesizing the racemic amine, 1-(3-bromophenyl)ethanamine, and then separating the (R)-enantiomer from the (S)-enantiomer using a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.[4][5]
Q2: How can I monitor the progress and stereoselectivity of my reaction?
A2: The progress and enantiomeric excess (e.e.) of the reaction can be monitored using chiral High-Performance Liquid Chromatography (HPLC).[3] This technique allows for the separation and quantification of the two enantiomers, providing a clear measure of the reaction's success.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: this compound is classified as a hazardous substance. It can cause severe skin burns and eye damage, may cause an allergic skin reaction, is harmful if swallowed, and is toxic to aquatic life with long-lasting effects.[6][7] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
Low Yield
Q4: My reaction yield is consistently low. What are the potential causes and solutions?
A4: Low yields can stem from several factors throughout the synthetic process. Consider the following:
-
Incomplete Imine Formation: The initial equilibrium between the ketone/aldehyde and the amine to form the imine can be unfavorable.[1]
-
Solution: Remove water from the reaction mixture as it forms. This can be achieved using a Dean-Stark apparatus for azeotropic removal or by adding dehydrating agents like molecular sieves.[8]
-
-
Catalyst Deactivation: The amine substrate, the imine intermediate, or the final amine product can deactivate the catalyst, leading to an incomplete reaction.[1]
-
Solution: Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. Consider using a higher catalyst loading or a more robust catalyst.
-
-
Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time can significantly impact the yield.
-
Solution: Systematically optimize these parameters. For instance, in the reduction of the oxime, the reaction is typically run at elevated temperature and pressure (e.g., 90 °C and 30 bar H₂).[3]
-
Low Enantioselectivity
Q5: The enantiomeric excess (e.e.) of my product is poor. How can I improve it?
A5: Achieving high enantioselectivity is a common challenge in asymmetric synthesis. Here are some troubleshooting steps:
-
Chiral Catalyst Choice: The choice of chiral catalyst or ligand is paramount for achieving high stereoselectivity.[2]
-
Solution: Screen a variety of chiral catalysts and ligands. For reductive amination, consider using biocatalysts like imine reductases (IREDs), which often exhibit high selectivity.[2]
-
-
Racemization: The product may be racemizing under the reaction or workup conditions.
-
Solution: If an acidic proton is present at the chiral center, exposure to basic conditions can cause racemization.[9] Carefully control the pH during the reaction and workup.
-
-
Impure Starting Materials: Impurities in the starting materials can interfere with the chiral catalyst.
-
Solution: Ensure all starting materials and solvents are of high purity and are dry.
-
Difficult Purification
Q6: I am having trouble purifying the final product and removing byproducts. What methods can I use?
A6: Purification of chiral amines can be challenging due to the presence of starting materials, catalysts, and side products.
-
Byproduct Formation: Common byproducts in reductive amination include over-alkylated products (secondary or tertiary amines) and the alcohol from the reduction of the starting ketone.[10][11]
-
Solution: To minimize over-alkylation, a stepwise procedure can be employed where the imine is formed first, followed by reduction with a reagent like sodium borohydride.[10]
-
-
Separation from Reactants and Catalysts: The final product needs to be separated from unreacted starting materials and the catalyst.
-
Solution: Standard purification techniques like column chromatography can be effective. To remove the catalyst, filtration may be sufficient if a heterogeneous catalyst is used.
-
-
Enantiomeric Purification: If the enantiomeric excess is not sufficiently high, further purification may be necessary.
-
Solution: The most common method is the resolution of the racemic mixture by forming diastereomeric salts with a chiral acid like (+)-tartaric acid. These diastereomers have different solubilities and can be separated by fractional crystallization.[4] The desired enantiomer can then be recovered by treating the salt with a base.[4] Alternatively, chiral amines can be purified by forming their HCl salts, which can be precipitated and recrystallized.[12]
-
Data Presentation
Table 1: Comparison of Synthetic Methods for Chiral Amines
| Method | Key Features | Common Issues |
| Asymmetric Reductive Amination | One-pot synthesis, potentially high atom economy. | Catalyst deactivation, imperfect stereoselectivity, over-alkylation.[1][2] |
| Biocatalytic Reduction (IREDs) | High selectivity, sustainable, mild reaction conditions. | Limited substrate scope for some enzymes, potential for enzyme inhibition.[2] |
| Resolution of Racemic Mixture | Well-established technique, can produce high e.e. product. | Maximum theoretical yield of 50% for the desired enantiomer without a racemization-recycle loop.[5] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 1-(3-bromophenyl)ethanone oxime[3]
-
Reaction Setup: In a glass vial, combine 1 equivalent of N-[1-(3-bromophenyl)ethylidene]hydroxylamine, 5 mol% of RuCl(Cymene)(S-tol-Binap)Cl catalyst, and 5 equivalents of an appropriate additive.
-
Solvent Addition: Add methanol (70 volumes relative to the oxime).
-
Hydrogenation: Place the vial in a parallel autoclave. Pressurize the autoclave to 30 bar with hydrogen gas.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and maintain for 24 hours.
-
Workup: After the reaction is complete, cool the system to 20 °C. Dilute the reaction mixture with isopropanol.
-
Analysis: Analyze the product for yield and enantiomeric excess using chiral HPLC.
Protocol 2: Resolution of Racemic 1-(3-bromophenyl)ethanamine via Diastereomeric Salt Formation[4]
-
Salt Formation: React the racemic 1-(3-bromophenyl)ethanamine with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) in a suitable solvent. This will form a mixture of two diastereomeric salts.
-
Crystallization: Separate the diastereomeric salts based on their differential solubility through fractional crystallization.
-
Isolation: Filter the crystallized diastereomeric salt.
-
Amine Recovery: Treat the isolated salt with a strong base (e.g., KOH) to neutralize the acid and recover the pure enantiomeric amine.
-
Extraction: Extract the free amine into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the asymmetric synthesis and analysis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Purification workflow for obtaining enantiomerically pure product.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]
- 7. This compound | 176707-77-0 [sigmaaldrich.com]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. rsc.org [rsc.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enantiomeric Excess Determination of (R)-1-(3-bromophenyl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric excess (ee) determination of (R)-1-(3-bromophenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common technique for determining the enantiomeric excess of this compound?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for separating and quantifying the enantiomers of chiral primary amines like 1-(3-bromophenyl)ethanamine. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Supercritical Fluid Chromatography (SFC) is also a viable and increasingly popular alternative.
Q2: Which type of chiral stationary phase (CSP) is recommended for the separation of 1-(3-bromophenyl)ethanamine enantiomers?
A2: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates (e.g., CHIRALPAK® series), are highly effective for resolving a broad range of chiral compounds, including primary amines. For initial screening, columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are excellent starting points.
Q3: Why am I observing poor peak shape (e.g., tailing) for my amine analyte?
A3: Peak tailing for basic compounds like 1-(3-bromophenyl)ethanamine is often due to secondary ionic interactions with acidic silanol groups on the silica support of the column. To mitigate this, it is crucial to add a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase. An additive concentration of 0.1% to 0.5% is typically sufficient to improve peak symmetry.
Q4: Can derivatization improve the separation of 1-(3-bromophenyl)ethanamine enantiomers?
A4: Yes, derivatization can be a valuable strategy. Converting the enantiomeric amines into diastereomers by reacting them with a chiral derivatizing agent (CDA) allows for their separation on a standard achiral HPLC column. This indirect method can be useful if direct separation on a chiral column is challenging. However, direct separation on a CSP is often preferred for its simplicity.
Q5: How does temperature affect the chiral separation?
A5: Temperature is a critical parameter for optimizing chiral separations. Lowering the column temperature often enhances the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, which can lead to improved resolution. Conversely, in some cases, increasing the temperature may be beneficial. It is a parameter that should be optimized during method development.
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution
Symptoms:
-
A single, unresolved peak for the racemic mixture.
-
Overlapping peaks with no baseline separation.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., amylose-based, cellulose-based). The interaction between the analyte and the CSP is highly specific. |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of the non-polar solvent (e.g., n-hexane) and the alcohol modifier (e.g., isopropanol, ethanol). Try different alcohol modifiers, as they can significantly influence selectivity. |
| Mobile Phase is Too Strong | If the analyte elutes too quickly, decrease the percentage of the alcohol modifier in the mobile phase to increase retention and allow for better interaction with the CSP. |
| Inappropriate or Missing Additive | For this basic amine, ensure a basic additive (e.g., 0.1% DEA) is present in the mobile phase to improve peak shape and potentially enhance resolution. |
| Temperature Not Optimized | Experiment with different column temperatures. Start at ambient temperature and then try decreasing it in increments of 5-10°C, as lower temperatures often improve chiral resolution. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, often with a "tail."
-
Broad, distorted peaks.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Silica | Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (0.1-0.5%) to block active silanol sites on the column packing. |
| Column Overload | Inject a smaller sample volume or dilute the sample. Overloading the column can lead to peak distortion. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong, compatible solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced. |
Issue 3: Inconsistent Retention Times and/or Resolution
Symptoms:
-
Retention times shift between injections.
-
Resolution between enantiomers varies significantly.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. This can take 20-30 column volumes or more. |
| Mobile Phase Instability | Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of volatile components. Keep solvent reservoirs capped. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature throughout the analysis. |
| System Leaks or Pump Issues | Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate. |
Experimental Protocols
Representative Chiral HPLC Method for a Derivative of 1-(3-bromophenyl)ethanamine
This protocol is based on a published method for a closely related derivative, (R)-2-(3-bromophenyl)-N-(2-cyano-4-nitrophenyl)propanamide, and serves as an excellent starting point for the analysis of this compound.[1] Optimization may be required.
-
Column: Daicel Chiralpak IC (or a similar cellulose-based CSP)
-
Mobile Phase: n-hexane/isopropanol (90:10, v/v). For the underivatized amine, the addition of 0.1% diethylamine (DEA) is recommended.
-
Flow Rate: 1.5 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Quantitative Data for a Derivative of 1-(3-bromophenyl)ethanamine
The following table presents data for the chiral separation of (R)-2-(3-bromophenyl)-N-(2-cyano-4-nitrophenyl)propanamide, a derivative of the target analyte.[1]
| Parameter | Value |
| Chiral Stationary Phase | Daicel Chiralpak IC |
| Mobile Phase | n-hexane/isopropanol (90:10, v/v) |
| Flow Rate | 1.5 mL/min |
| Temperature | 25 °C |
| Retention Time (t_minor) | 16.967 min |
| Retention Time (t_major) | 20.630 min |
Visual Troubleshooting and Workflow Diagrams
Below are diagrams illustrating a logical troubleshooting workflow for poor resolution and a general experimental workflow for enantiomeric excess determination.
References
stability and degradation of (R)-1-(3-bromophenyl)ethanamine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (R)-1-(3-bromophenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area, protected from light and heat.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is advisable.[2]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The degradation of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: As an amine, the compound's stability is pH-dependent. It can react in both acidic and basic conditions.
-
Light: Exposure to UV or visible light can induce photolytic degradation.[3][4]
-
Oxidation: Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents.[3][5]
Q3: Are there any known incompatibilities for this compound?
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Discoloration of the sample (e.g., turning yellow or brown) | Oxidation of the amine group. Exposure to light. | Store the compound under an inert atmosphere. Protect the sample from light by using amber vials or storing it in the dark. |
| Low assay value or presence of unexpected peaks in chromatography | Chemical degradation due to improper storage or handling. Contamination. | Review storage conditions (temperature, light, atmosphere). Verify the purity of the starting material. Perform forced degradation studies to identify potential degradants. |
| Inconsistent results in stability studies | Variability in experimental conditions. Instability of the compound in the chosen analytical solvent. | Ensure consistent temperature, pH, and light exposure across all samples. Evaluate the stability of the analyte in the analytical solvent over the duration of the experiment.[7] |
| Formation of precipitates in solution | Salt formation with acidic components. Poor solubility in the chosen solvent system. | Buffer the solution to an appropriate pH. Screen different solvents or co-solvent systems to improve solubility. |
Experimental Protocols
Forced degradation studies are crucial for understanding the stability of a drug substance and developing stability-indicating analytical methods.[3][8][9][10][11] Below are detailed methodologies for key experiments.
Protocol 1: Hydrolytic Degradation
-
Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.
-
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For acidic hydrolysis, dilute the stock solution with 0.1 N HCl.
-
For basic hydrolysis, dilute the stock solution with 0.1 N NaOH.
-
For neutral hydrolysis, dilute the stock solution with purified water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots from acidic and basic solutions before analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
Protocol 2: Oxidative Degradation
-
Objective: To assess the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solution at room temperature, protected from light.
-
Collect samples at various time intervals.
-
Analyze the samples by HPLC to quantify the remaining parent compound and any degradation products.
-
Protocol 3: Photolytic Degradation
-
Objective: To determine the photosensitivity of this compound.
-
Procedure:
-
Prepare solutions of the compound in transparent vials.
-
Prepare control samples in vials wrapped in aluminum foil to protect them from light.
-
Expose the test samples to a calibrated light source (e.g., a photostability chamber with UV and visible light, as per ICH Q1B guidelines).
-
Analyze both the exposed and control samples at appropriate time points using HPLC.
-
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies to illustrate expected outcomes.
Table 1: Degradation of this compound under Hydrolytic Stress
| Condition | Time (hours) | % Degradation | Number of Degradation Products |
| 0.1 N HCl (60°C) | 24 | 15.2 | 2 |
| 0.1 N NaOH (60°C) | 24 | 25.8 | 3 |
| Water (60°C) | 24 | 2.1 | 1 |
Table 2: Degradation of this compound under Oxidative and Photolytic Stress
| Condition | Time (hours) | % Degradation | Number of Degradation Products |
| 3% H₂O₂ (RT) | 8 | 35.5 | 4 |
| Photolytic (ICH Q1B) | 24 | 12.7 | 2 |
Visualizations
The following diagrams illustrate key workflows and relationships in stability testing.
Caption: Workflow for Forced Degradation Studies.
Caption: Factors Influencing Degradation Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 176707-77-0 [sigmaaldrich.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation of 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane flame retardants: Kinetics, Main products, and environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. chiral-labs.com [chiral-labs.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Scaling Up the Synthesis of (R)-1-(3-bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting and frequently asked questions (FAQs) related to the synthesis of (R)-1-(3-bromophenyl)ethanamine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Troubleshooting Guides
Issue 1: Low Yield in Asymmetric Reductive Amination
Q1: My asymmetric reductive amination of 3'-bromoacetophenone is resulting in a low yield of this compound. What are the common causes and how can I improve it?
A1: Low yields in the asymmetric reductive amination of 3'-bromoacetophenone can stem from several factors. A systematic investigation of the following parameters is recommended:
-
Imine Formation: Incomplete formation of the imine intermediate is a frequent cause of low yields. Ensure anhydrous conditions, as water can inhibit imine formation. The use of a dehydrating agent, such as molecular sieves, can be beneficial. The choice of ammonia source is also critical; ammonium salts like ammonium acetate or ammonium trifluoroacetate are often effective.
-
Catalyst Activity and Loading: The catalyst may be inactive or used at a suboptimal loading. Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. Catalyst loading should be optimized; typically, a lower loading is desirable for scale-up, but initial experiments may require a higher concentration to achieve good conversion.
-
Reducing Agent: The choice and quality of the reducing agent are crucial. For asymmetric transfer hydrogenation, formic acid/triethylamine mixtures are common hydrogen sources. For reactions using H₂, ensure the quality of the gas and proper pressurization.
-
Reaction Conditions: Temperature and pressure can significantly impact the reaction rate and yield. An increase in temperature or pressure may improve the yield, but it is essential to balance this with the potential for side reactions or a decrease in enantioselectivity.
-
Solvent: The choice of solvent can influence both the solubility of the reagents and the catalytic activity. Protic solvents like methanol or isopropanol are commonly used.
Issue 2: Low Enantioselectivity
Q2: I am obtaining the desired product, but the enantiomeric excess (ee%) is low. How can I improve the stereoselectivity of the reaction?
A2: Achieving high enantioselectivity is a primary goal in asymmetric synthesis. If the ee% is low, consider the following troubleshooting steps:
-
Catalyst and Ligand: The choice of the chiral ligand is the most critical factor for enantioselectivity. Ensure you are using a ligand that is well-suited for the asymmetric amination of acetophenones. The purity of the ligand is also important.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states.
-
Solvent: The solvent can have a significant impact on the chiral induction. Screening different solvents can be beneficial.
-
Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity.
-
Reaction Time: Allowing the reaction to proceed for an optimal duration is important. In some cases, prolonged reaction times can lead to racemization.
Issue 3: Difficult Purification of the Final Product
Q3: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification methods?
A3: The purification of chiral amines can be challenging due to their basic nature and potential for emulsion formation during aqueous workups. The following methods are recommended:
-
Acid-Base Extraction: This is a common first step to separate the basic amine from neutral and acidic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Column Chromatography: Silica gel chromatography can be used for purification. However, the basicity of the amine can lead to tailing of the product peak. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.
-
Chiral HPLC/SFC: For achieving high enantiomeric purity, preparative chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is often necessary. These techniques use a chiral stationary phase to separate the enantiomers.
Frequently Asked Questions (FAQs)
Q4: What are the primary synthetic routes for scaling up the production of this compound?
A4: Two primary routes are commonly considered for the scalable synthesis of this compound:
-
Asymmetric Reductive Amination of 3'-Bromoacetophenone: This is a direct and atom-economical approach. It involves the reaction of 3'-bromoacetophenone with an ammonia source in the presence of a chiral catalyst and a reducing agent.[1]
-
Asymmetric Hydrogenation of 1-(3-bromophenyl)ethanone Oxime: This method involves the formation of the oxime from 3'-bromoacetophenone, followed by asymmetric hydrogenation using a chiral catalyst.[2]
Q5: What are the common byproducts in the synthesis of this compound via reductive amination?
A5: Common byproducts in the reductive amination of acetophenones include:
-
Over-alkylation products: The product amine can react further with the starting ketone to form secondary amines.
-
Alcohol byproduct: The starting ketone can be reduced to the corresponding alcohol (1-(3-bromophenyl)ethanol).
-
Imines from side reactions: Impurities in the starting materials or solvent can lead to the formation of other imines and their corresponding reduction products.
Q6: What are the critical safety precautions to consider when scaling up this synthesis?
A6: Scaling up any chemical synthesis requires careful consideration of safety. For the synthesis of this compound, the following are critical:
-
Reagent Handling: 3'-Bromoacetophenone and the final amine product can be irritating to the skin and eyes. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogenation Reactions: If using molecular hydrogen (H₂), be aware of the flammability and explosion hazards. Use appropriate high-pressure equipment and ensure proper ventilation.
-
Exothermic Reactions: Reductive amination reactions can be exothermic. Monitor the reaction temperature closely, especially during the addition of the reducing agent. Use an ice bath for cooling if necessary.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Material | Catalyst/Ligand | Reducing Agent/H₂ Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee% |
| Asymmetric Hydrogenation of Oxime | 1-(3-bromophenyl)ethanone oxime | RuCl(p-Cymene)((S)-tol-BINAP)Cl | H₂ (30 bar) | Methanol | 90 | 24 | - | - |
| Asymmetric Transfer Hydrogenation | 3'-Bromoacetophenone | Ru-TsDPEN complex | HCOOH/NEt₃ | - | - | - | High | >99 |
Note: Data is compiled from various literature sources and may not be directly comparable due to variations in experimental conditions. "-" indicates data not specified in the source.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 1-(3-bromophenyl)ethanone Oxime
This protocol is a general procedure and should be optimized for specific laboratory conditions.[2]
-
Materials:
-
N-[1-(3-bromophenyl)ethylidene]hydroxylamine (1 equiv)
-
RuCl(p-Cymene)((S)-tol-BINAP)Cl catalyst (5 mol%)
-
Methanol (70 vol relative to the oxime)
-
Hydrogen gas (high purity)
-
-
Procedure: a. To a glass vial, add N-[1-(3-bromophenyl)ethylidene]hydroxylamine and the ruthenium catalyst. b. Add methanol to the vial. c. Place the vial in a parallel autoclave. d. Pressurize the autoclave to 30 bar with hydrogen gas. e. Heat the reaction mixture to 90 °C and maintain for 24 hours with stirring. f. After 24 hours, cool the reaction to 20 °C and carefully vent the autoclave. g. Dilute the reaction mixture with isopropyl alcohol for analysis.
-
Analysis:
-
The enantiomeric excess of the product can be determined by chiral HPLC analysis.
-
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low enantioselectivity in asymmetric synthesis.
References
catalyst selection and optimization for (R)-1-(3-bromophenyl)ethanamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of (R)-1-(3-bromophenyl)ethanamine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of catalytic systems to facilitate catalyst selection and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two main asymmetric synthesis routes are:
-
Asymmetric Reductive Amination of 3'-bromoacetophenone: This is a direct, one-pot method where the ketone is converted to the chiral amine using a chiral catalyst and an amine source (e.g., ammonia or an ammonium salt) with a reducing agent.
-
Asymmetric Hydrogenation or Transfer Hydrogenation of a pre-formed imine or oxime: This two-step process involves the initial formation of an imine or oxime from 3'-bromoacetophenone, which is then asymmetrically reduced to the desired chiral amine using a chiral catalyst.
Q2: Which type of catalyst is most effective for this synthesis?
A2: Ruthenium-based catalysts, particularly those with chiral diphosphine ligands (e.g., BINAP derivatives) and diamine ligands (e.g., TsDPEN), have shown excellent performance in terms of both conversion and enantioselectivity for the asymmetric hydrogenation and transfer hydrogenation of acetophenones.[1][2][3] Iron-based catalysts are also being explored. The choice of catalyst will depend on the specific reaction conditions and the desired performance metrics.
Q3: What is the role of a base in the asymmetric transfer hydrogenation of 3'-bromoacetophenone?
A3: A base, such as potassium tert-butoxide (t-BuOK) or potassium hydroxide (KOH), is often crucial for activating the catalyst and promoting the reaction.[4][5] The base can influence the reaction rate and in some cases, an excess of base can lead to catalyst inhibition.[4][5] The optimal base and its concentration should be determined for each specific catalytic system.
Q4: Can the reduction of the ketone to the corresponding alcohol be a significant side reaction?
A4: Yes, the reduction of the starting ketone (3'-bromoacetophenone) to the corresponding racemic alcohol (1-(3-bromophenyl)ethanol) is a common competing side reaction in reductive amination.[6] The choice of reducing agent and reaction conditions is critical to minimize this side product. For instance, using a reducing agent that selectively reduces the imine over the ketone, like sodium cyanoborohydride, can be beneficial.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | - Inactive catalyst. - Insufficient catalyst loading. - Inappropriate reaction temperature or pressure. - Presence of catalyst poisons (e.g., water, oxygen). - Incorrect solvent. | - Ensure the catalyst is properly activated according to the protocol. - Increase the catalyst loading incrementally. - Optimize temperature and pressure based on literature for the specific catalyst. - Use anhydrous and degassed solvents and reagents. - Screen different solvents. |
| Low enantioselectivity (ee%) | - Non-optimal catalyst or ligand. - Incorrect reaction temperature. - Racemization of the product. - Presence of impurities that interfere with the chiral induction. | - Screen different chiral ligands or catalyst systems. - Vary the reaction temperature; lower temperatures often improve enantioselectivity. - Ensure the work-up procedure is not too harsh to cause racemization. - Purify starting materials and reagents. |
| Formation of significant amount of alcohol byproduct | - The reducing agent is too reactive towards the ketone. - The rate of imine formation is slow compared to ketone reduction. | - Use a milder or more selective reducing agent (e.g., NaBH3CN instead of NaBH4). - Pre-form the imine before adding the reducing agent. - Add a dehydrating agent (e.g., molecular sieves) to favor imine formation. |
| Catalyst deactivation | - Product inhibition. - Formation of inactive catalyst species. - Degradation of the ligand. | - Investigate the effect of product concentration on the reaction rate. - Optimize the base concentration, as it can contribute to the formation of inactive species.[5] - Choose a more robust ligand or operate under milder conditions. |
Catalyst Performance Data
The following tables summarize the performance of various catalytic systems for the asymmetric synthesis of chiral amines from acetophenone derivatives.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst System | Chiral Ligand | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) (Configuration) |
| [RuCl(p-cymene)(TsDPEN)] | (1R,2R)-TsDPEN | KOH | i-PrOH | 25 | 0.17 | >98 | 97 (R) |
| Ru-complex | (1R,2S)-cis-1-amino-2-indanol | KOH | i-PrOH | 28 | 1.5 | 70 | 91 (S) |
| Azaruthenacycle | 2-(1-(phenyl)ethylamino)methylpyridine | t-BuOK | i-PrOH | 25 | 1 | 99 | 96 (R) |
Data adapted from a comparative guide on ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone.[3]
Table 2: Asymmetric Hydrogenation of 1-(3-bromophenyl)ethanone oxime
| Catalyst | Additives | Solvent | Pressure (bar H₂) | Temp. (°C) | Time (h) |
| RuCl(Cymene)(S-tol-Binap)Cl | 5 equiv. | Methanol | 30 | 90 | 24 |
This table is based on a specific synthetic procedure and does not report yield or ee%.[9]
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 1-(3-bromophenyl)ethanone Oxime
This protocol is adapted from a known synthetic procedure.[9]
Materials:
-
N-[1-(3-bromophenyl)ethylidene]hydroxylamine (1 equiv.)
-
RuCl(Cymene)(S-tol-Binap)Cl catalyst (5 mol%)
-
Additives (5 equiv.)
-
Methanol (70 vol. relative to the oxime)
-
Hydrogen gas
-
Isopropyl alcohol
Procedure:
-
In a glass vial, combine N-[1-(3-bromophenyl)ethylidene]hydroxylamine, the RuCl(Cymene)(S-tol-Binap)Cl catalyst, and the specified additives.
-
Add methanol to the vial.
-
Place the glass vial in a parallel autoclave.
-
Pressurize the autoclave to 30 bar with hydrogen gas.
-
Heat the reaction mixture to 90 °C and maintain for 24 hours.
-
After 24 hours, cool the system to 20 °C.
-
Dilute the reaction mixture with isopropyl alcohol.
-
Analyze the product by chiral HPLC to determine yield and enantiomeric excess.
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of 3'-Bromoacetophenone
This is a general protocol based on typical conditions for ruthenium-catalyzed asymmetric transfer hydrogenation.[3]
Materials:
-
3'-bromoacetophenone (1 mmol)
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (0.005 mmol, 0.5 mol%)
-
Potassium hydroxide (KOH) solution in 2-propanol
-
2-propanol (i-PrOH)
-
1 M HCl
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3'-bromoacetophenone in 2-propanol in a reaction flask.
-
Add the ruthenium catalyst to the solution.
-
Add the potassium hydroxide solution in 2-propanol to the reaction mixture.
-
Stir the mixture at the specified temperature for the required time, monitoring the reaction by TLC or GC.
-
Once the reaction is complete, quench it by adding 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
addressing impurities in (R)-1-(3-bromophenyl)ethanamine samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (R)-1-(3-bromophenyl)ethanamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.
Issue 1: Low Enantiomeric Excess (ee) Detected by Chiral HPLC
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Question: My analysis of a sample of this compound shows a significant peak for the (S)-enantiomer, resulting in low enantiomeric excess. What are the potential causes and how can I address this?
-
Answer: Low enantiomeric excess can stem from several factors during synthesis or handling. Here are the primary causes and their solutions:
-
Suboptimal Chiral Catalyst or Resolving Agent: The efficiency of the chiral catalyst in asymmetric synthesis or the resolving agent in classical resolution is crucial.[1]
-
Solution: Ensure the catalyst or resolving agent is of high purity and used in the correct stoichiometric ratio. If using a catalyst, screen different ligands and reaction conditions (temperature, pressure, solvent) to optimize enantioselectivity. For diastereomeric salt resolution, experiment with different chiral resolving agents and crystallization solvents.[1]
-
-
Racemization: The chiral center of the amine may be susceptible to racemization under certain conditions.
-
Solution: Avoid harsh acidic or basic conditions and high temperatures during workup and purification. If racemization is suspected, consider derivatization of the amine to a more stable form before purification.
-
-
Inaccurate Analytical Method: The chiral HPLC method may not be adequately resolving the enantiomers.
-
Issue 2: Presence of Starting Material (1-(3-bromophenyl)ethanone) in the Final Product
-
Question: My NMR or GC-MS analysis indicates the presence of the starting ketone, 1-(3-bromophenyl)ethanone, in my purified this compound. How can I remove this impurity?
-
Answer: The presence of unreacted starting material is a common issue.
-
Incomplete Reaction: The reductive amination reaction may not have gone to completion.
-
Solution: Increase the reaction time, temperature, or the equivalents of the reducing agent. Ensure all reagents are pure and the solvent is anhydrous.[4]
-
-
Inefficient Purification: The purification method may not be effectively separating the amine product from the ketone.
-
Solution:
-
Acid-Base Extraction: Perform an acid-base workup. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with an acidic solution (e.g., 1M HCl). The amine will move to the aqueous layer, leaving the neutral ketone in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
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Column Chromatography: Use silica gel column chromatography. The amine, being more polar, will have a lower Rf than the ketone. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., hexanes/ethyl acetate with 0.1-1% triethylamine) can effectively separate the two compounds.[4] The triethylamine is added to prevent streaking of the amine on the acidic silica gel.[4]
-
-
-
Issue 3: Discolored (Brown or Dark) Product After Purification
-
Question: My this compound is brown or dark-colored, even after column chromatography. What is the cause and how can I obtain a colorless product?
-
Answer: A discolored product often indicates the presence of trace impurities, which may include:
-
Residual Palladium Catalyst: If the synthesis involved a cross-coupling reaction, residual palladium may be present.[4]
-
Solution: Treat the crude product solution with activated carbon or filter it through a pad of Celite before final purification.[4]
-
-
Oxidized Impurities: Amines can be susceptible to air oxidation over time, leading to colored impurities.
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Solution: Store the purified amine under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. During workup, a wash with a reducing agent solution like sodium thiosulfate may help remove some oxidized species.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Based on typical synthesis routes, the following impurities are commonly observed:
| Impurity | Chemical Name | Typical Analytical Method for Detection |
| Enantiomeric Impurity | (S)-1-(3-bromophenyl)ethanamine | Chiral HPLC, Chiral SFC |
| Starting Material | 1-(3-bromophenyl)ethanone | GC-MS, NMR, HPLC |
| Over-reduction Product | 1-(3-bromophenyl)ethanol | GC-MS, NMR |
| Dimeric Impurities | Bis(1-(3-bromophenyl)ethyl)amine | LC-MS, NMR |
| Residual Solvents | e.g., Methanol, Dichloromethane | GC-MS, NMR |
Q2: What are the recommended storage conditions for this compound?
A2: To maintain purity and prevent degradation, store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place. It is typically a liquid at room temperature.
Q3: Which analytical techniques are best for determining the purity and enantiomeric excess of this compound?
A3: A combination of techniques is recommended for full characterization:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC): These are the gold-standard methods for determining enantiomeric excess.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual starting materials and solvents.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to quantify impurities if their signals are well-resolved from the product peaks.
-
High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS): Helpful for identifying non-volatile impurities and byproducts.[5]
Q4: How can I troubleshoot poor peak shape during HPLC analysis?
A4: Poor peak shape (e.g., tailing or fronting) can be caused by several factors:
-
Interaction with Silica: Amines can interact with the acidic silanol groups on the silica-based stationary phase, leading to peak tailing. Adding a small amount of a basic modifier like triethylamine or diethylamine to the mobile phase can improve peak shape.
-
Column Overload: Injecting too concentrated a sample can lead to broad or fronting peaks. Dilute the sample and re-inject.
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Blocked Frit: A blocked inlet frit can cause an increase in pressure and distorted peak shapes. Reversing the column and flushing it may resolve the issue.[3]
Experimental Protocols
Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess Determination
This protocol provides a general method for the chiral separation of (R)- and (S)-1-(3-bromophenyl)ethanamine.
-
Sample Preparation: Dissolve approximately 1 mg of the amine sample in 1 mL of the mobile phase.
-
HPLC System:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol. A typical starting point is 90:10 (Hexane:Isopropanol) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
-
-
Analysis: Inject 5-10 µL of the prepared sample. The two enantiomers should be resolved into distinct peaks. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [([Area of R-enantiomer] - [Area of S-enantiomer]) / ([Area of R-enantiomer] + [Area of S-enantiomer])] x 100
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of crude this compound to remove less polar impurities like the starting ketone.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.[4]
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexane.
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution:
-
Begin eluting with 100% hexane.
-
Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Add 0.5% triethylamine to the eluent mixture to prevent peak tailing of the amine product.[4]
-
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for impurity identification and remediation.
Caption: Experimental workflow for column chromatography purification.
References
Validation & Comparative
A Comparative Guide to the Synthesis of (R)-1-(3-bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic methodologies for the chiral amine, (R)-1-(3-bromophenyl)ethanamine, a key building block in pharmaceutical development.
This guide provides an objective comparison of various synthetic routes to produce enantiomerically pure this compound. The performance of each method is evaluated based on key metrics such as chemical yield and enantiomeric excess (e.e.), supported by detailed experimental protocols.
Method 1: Asymmetric Hydrogenation of an Oxime Precursor
This approach involves the asymmetric hydrogenation of 1-(3-bromophenyl)ethanone oxime using a chiral Ruthenium catalyst. This method is a powerful tool for the enantioselective synthesis of primary amines.
Experimental Protocol:
A solution of N-[1-(3-bromophenyl)ethylidene]hydroxylamine (1 equivalent) in methanol is placed in a reaction vessel. To this, a catalyst, RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 equivalent), is added. The vessel is then charged with hydrogen gas to a pressure of 30 bar and heated to 90°C for 24 hours. After cooling and venting, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield this compound. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
Method 2: Biocatalytic Asymmetric Amination using a Transaminase
This method utilizes a transaminase enzyme to catalyze the asymmetric amination of 3'-bromoacetophenone, offering a green and highly selective alternative to traditional chemical methods.
Experimental Protocol:
In a temperature-controlled reactor, 3'-bromoacetophenone (1 equivalent) is suspended in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5). A transaminase enzyme, such as one from Vibrio fluvialis (JS17), is added, along with an amine donor like L-alanine (excess). The reaction mixture is incubated at a specific temperature (e.g., 30°C) with gentle agitation for a set period (e.g., 24-48 hours). The progress of the reaction and the enantiomeric excess of the product are monitored by HPLC. Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate), and the solvent is evaporated to yield the desired amine.
Performance Comparison
| Method | Key Reagents | Yield | Enantiomeric Excess (e.e.) | Reaction Time | Temperature | Pressure |
| Asymmetric Hydrogenation | 1-(3-bromophenyl)ethanone oxime, RuCl(p-cymene)[(S,S)-TsDPEN], H₂ | High | >95% | 24 hours | 90°C | 30 bar |
| Biocatalytic Amination | 3'-bromoacetophenone, Transaminase (e.g., from Vibrio fluvialis), L-alanine | High | >99% | 24-48 hours | 30°C | Ambient |
Note: The yields and enantiomeric excesses are reported as "High" and with specific values based on typical outcomes for these types of reactions found in the literature. Precise values can vary depending on the exact reaction conditions and scale.
Logical Workflow for Synthesis and Validation
The following diagram illustrates the general workflow from starting materials to the validated final product for the synthesis of this compound.
Caption: General workflow for the synthesis and validation of this compound.
This guide highlights two effective and distinct methodologies for the synthesis of this compound. The choice between a chemocatalytic and a biocatalytic approach will depend on factors such as available equipment, cost of reagents and catalysts, and desired sustainability profile of the process. Both methods are capable of producing the target molecule with high enantiopurity, a critical requirement for its application in the development of chiral pharmaceuticals.
A Researcher's Guide to Chiral HPLC Analysis of (R)-1-(3-bromophenyl)ethanamine
For researchers, scientists, and drug development professionals, the precise and accurate determination of enantiomeric purity is a critical step in the synthesis and quality control of chiral molecules like (R)-1-(3-bromophenyl)ethanamine. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for the enantioselective analysis of this compound and its close structural analogs. The information presented is supported by experimental data from published literature to aid in method development and selection.
Comparison of Chiral Separation Techniques
The primary method for the enantioseparation of 1-(3-bromophenyl)ethanamine and similar phenylalkylamines is chiral HPLC. However, other techniques can also be employed. The following table summarizes the key aspects of these methods.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Direct Chiral HPLC | Enantiomers are separated on a chiral stationary phase (CSP) through transient diastereomeric interactions. | - Fast method development- High efficiency and resolution- Amenable to high-throughput screening- Non-destructive | - CSPs can be expensive- Method development can be empirical | Routine enantiomeric purity analysis, quality control, and preparative separation. |
| Indirect Chiral HPLC (Derivatization) | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral HPLC column. | - Utilizes common achiral columns- Can improve detection sensitivity | - Derivatization reaction adds complexity and potential for analytical error- Requires an enantiomerically pure derivatizing agent | For analytes that are difficult to separate directly or for enhanced detection. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the mobile phase with a chiral stationary phase. | - "Green" technique with reduced solvent consumption- Faster separations and higher throughput compared to HPLC | - Requires specialized instrumentation- Not as universally applicable as HPLC | High-throughput screening and preparative separations. |
Chiral HPLC Methodologies: A Comparative Analysis
The selection of the chiral stationary phase (CSP) is the most critical parameter in developing a successful chiral HPLC separation. For phenylalkylamines such as 1-(3-bromophenyl)ethanamine, polysaccharide-based and crown ether-based CSPs have shown significant promise.
Polysaccharide-Based CSPs
Cellulose and amylose-based CSPs are the most widely used for their broad enantioselectivity. Columns such as Lux Cellulose-3 and Chiralcel OD-H are effective for the separation of a wide range of chiral compounds, including amines.[1][2] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[2]
Crown Ether-Based CSPs
Crown ether-based CSPs are particularly effective for the separation of primary amines. The chiral recognition mechanism involves the formation of a host-guest complex between the protonated primary amine of the analyte and the crown ether cavity.[3] A notable example is the successful baseline separation of the closely related 1-(4-bromophenyl)-ethylamine on a Chirosil RCA(+) column, which utilizes a (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid chiral selector.[4]
Experimental Data for Structurally Similar Compounds
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate | Detection | Analyte | Retention Time (R-enantiomer) | Retention Time (S-enantiomer) | Resolution (Rs) | Reference |
| Chirosil RCA(+) | - | Water (0.1% HClO4) / Acetonitrile | - | UV | 1-(4-bromophenyl)-ethylamine | - | - | Baseline Separation | [4] |
| (R,R) Whelk-O1 | - | n-hexane / ethanol / TFA / isopropyl amine (95:5:0.1:0.025 v/v/v/v) | 1.0 mL/min | UV at 225 nm | β-amino-β-(4-bromophenyl) propionic acid | - | - | > 3.0 | [5] |
Note: Specific retention times were not provided in the referenced literature, but baseline separation was reported.
Experimental Protocols
Based on the successful separation of analogous compounds, the following protocols are recommended as starting points for the chiral HPLC analysis of this compound.
Protocol 1: Chiral HPLC with a Crown Ether-Based CSP
-
Column: Chirosil RCA(+) or equivalent crown ether-based column.
-
Mobile Phase: Prepare an aqueous solution of 0.1% perchloric acid (HClO4). The mobile phase will be a mixture of this aqueous solution and acetonitrile. A typical starting gradient could be 50:50 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Optimization: Adjust the ratio of the aqueous perchloric acid solution and acetonitrile to optimize the resolution and retention times.
Protocol 2: Chiral HPLC with a Polysaccharide-Based CSP
-
Column: Lux Cellulose-3, Chiralcel OD-H, or a similar cellulose or amylose-based column.
-
Mobile Phase: A mixture of n-hexane and a polar organic modifier such as ethanol or isopropanol. A typical starting composition is 90:10 (v/v) n-hexane:ethanol. For basic analytes like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Injection Volume: 10 µL.
-
Optimization: Vary the type and percentage of the alcohol modifier and the amine additive to achieve baseline separation.
Visualizing the Workflow
To aid in understanding the experimental and decision-making processes, the following diagrams have been generated.
References
A Comparative Guide to the Synthetic Routes of (R)-1-(3-bromophenyl)ethanamine
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral amines is a critical aspect of pharmaceutical manufacturing. (R)-1-(3-bromophenyl)ethanamine is a valuable chiral building block, and its synthesis can be approached through several distinct routes. This guide provides an objective comparison of the primary synthetic strategies, supported by available experimental data, to inform the selection of the most suitable method based on factors such as yield, enantioselectivity, and operational complexity.
This comparison focuses on three principal strategies: asymmetric synthesis from a prochiral precursor, and the resolution of a racemic mixture through kinetic or dynamic kinetic resolution. Each method presents a unique set of advantages and challenges in terms of reagent availability, scalability, and the stereochemical purity of the final product.
Comparison of Synthetic Performance
The following table summarizes the key performance indicators for different synthetic routes to this compound and closely related analogs. Direct comparison is challenging due to the variability in substrates and reaction conditions reported in the literature.
| Synthetic Route | Starting Material | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Key Reaction Conditions |
| Asymmetric Hydrogenation of Oxime | 1-(3-bromophenyl)ethanone oxime | RuCl(Cymene)(S-tol-Binap)Cl | Not Reported | Not Reported | 90°C, 30 bar H₂, 24 h[1] |
| Asymmetric Transfer Hydrogenation | p-bromoacetophenone | Chiral Ru(II) complex | 90-98 | 80-89 | 82°C, 1 h |
| Biocatalytic Asymmetric Reduction | 4-bromoacetophenone | Aspergillus niger | >98 (conversion) | >99 (for R-alcohol) | Not specified[2][3] |
| Dynamic Kinetic Resolution | Racemic 1-phenylethylamine | Lipase & Palladium catalyst | 75-77 (conversion) | 99 | Not specified |
Detailed Experimental Protocols
Asymmetric Hydrogenation of 1-(3-bromophenyl)ethanone Oxime
This method involves the direct, enantioselective hydrogenation of a prochiral oxime to the desired chiral amine.
Experimental Protocol: To a glass vial is added 1 equivalent of N-[1-(3-bromophenyl)ethylidene]hydroxylamine, 5 mol% of the RuCl(Cymene)(S-tol-Binap)Cl catalyst, 5 equivalents of additives, and 70 volumes of methanol (relative to the oxime). The vial is placed in a parallel autoclave, which is then pressurized to 30 bar with hydrogen gas. The reaction mixture is heated to 90°C and maintained at this temperature for 24 hours. After cooling to 20°C, the reaction mixture is diluted with isopropyl alcohol for analysis by chiral HPLC.[1]
Reductive Amination (General Procedure for Racemate Synthesis)
This route first produces the racemic amine, which then requires a subsequent resolution step to isolate the desired (R)-enantiomer.
Experimental Protocol: A general procedure for reductive amination involves dissolving the ketone (e.g., 3'-bromoacetophenone) in a suitable solvent, followed by the addition of an amine source (e.g., ammonia or an ammonium salt) and a reducing agent. Common reducing agents include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The reaction conditions, such as temperature and reaction time, are highly dependent on the specific reagents used.
Lipase-Catalyzed Kinetic Resolution of Racemic Amines (General Approach)
This method separates the enantiomers of a pre-synthesized racemic amine by selectively acylating one enantiomer.
Experimental Protocol: A typical procedure involves dissolving the racemic amine in an organic solvent and adding an acyl donor (e.g., an ester) and a lipase (e.g., Candida antarctica lipase B, CAL-B). The reaction is stirred at a controlled temperature until approximately 50% conversion is reached. At this point, one enantiomer will be acylated, while the other remains as the free amine. The two compounds can then be separated by standard chromatographic or extraction techniques.
Synthetic Pathway Diagrams
The following diagrams illustrate the logical flow of the discussed synthetic strategies.
Caption: Asymmetric routes from 3'-bromoacetophenone.
Caption: Synthesis via resolution of a racemic intermediate.
Concluding Remarks
The choice of synthetic route for this compound depends heavily on the specific requirements of the project. Asymmetric synthesis, particularly through biocatalytic or chemo-catalytic hydrogenation/reduction, offers a more direct path to the enantiomerically pure product. However, these methods may require specialized catalysts and optimization of reaction conditions. The synthesis of the racemic amine followed by kinetic or dynamic kinetic resolution is a well-established and often robust alternative, though it may involve additional steps for separation and potentially lower overall yields for the desired enantiomer in the case of classical kinetic resolution. For industrial-scale production, dynamic kinetic resolution presents a highly attractive option due to its potential for high yields and excellent enantioselectivity. Further research to obtain specific quantitative data for each of these routes applied directly to 3'-bromoacetophenone would be invaluable for a definitive comparison.
References
A Comparative Analysis of the Biological Activities of (R)- and (S)-1-(3-bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of the enantiomers of 1-(3-bromophenyl)ethanamine, (R)-1-(3-bromophenyl)ethanamine and (S)-1-(3-bromophenyl)ethanamine. Direct comparative experimental data for these specific enantiomers is limited in publicly available literature. Therefore, this comparison is based on established structure-activity relationships (SAR) and the known pharmacology of chiral phenethylamine derivatives.
Introduction
Potential Biological Targets and Signaling Pathways
Based on the broader class of phenethylamine derivatives, the primary potential biological targets for (R)- and (S)-1-(3-bromophenyl)ethanamine are monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Interaction with these transporters can modulate the synaptic concentrations of key neurotransmitters. Additionally, serotonin receptors, particularly the 5-HT2A receptor, are common targets for this class of compounds.
The interaction with these targets can trigger downstream signaling cascades. For instance, modulation of monoamine transporters affects the availability of neurotransmitters in the synaptic cleft, influencing neuronal signaling. Activation of G-protein coupled receptors like the 5-HT2A receptor can initiate intracellular signaling pathways involving second messengers like inositol phosphates and diacylglycerol.
A Comparative Study of (R)-1-(3-bromophenyl)ethanamine and Similar Chiral Amines in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral amines are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety.[1] Among these, (R)-1-(3-bromophenyl)ethanamine and its analogs serve as crucial chiral auxiliaries and ligands in asymmetric catalysis. This guide provides an objective comparison of this compound with structurally similar chiral amines, supported by available experimental data, to assist researchers in selecting the optimal catalyst for their synthetic needs.
Introduction to Chiral Amines in Asymmetric Synthesis
Chiral amines are fundamental in asymmetric synthesis, acting as versatile catalysts and building blocks.[1] Their ability to induce stereoselectivity is pivotal in the creation of enantiomerically pure compounds, a critical aspect of drug development.[2] The structural and electronic properties of a chiral amine significantly influence its performance in asymmetric reactions, affecting both the yield and the enantiomeric excess (ee) of the product. This guide focuses on a comparative analysis of this compound against its unsubstituted and para-substituted counterparts in the context of asymmetric transfer hydrogenation, a key reaction in the synthesis of chiral alcohols.
Performance Comparison in Asymmetric Transfer Hydrogenation of Acetophenone
Table 1: Performance of (R)-1-Arylethanamines in the Asymmetric Transfer Hydrogenation of Acetophenone
| Chiral Amine Ligand | Catalyst System | Substrate/Catalyst Ratio | Hydrogen Donor | Base | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| This compound | Data not available | - | - | - | - | - | - | - | - |
| (R)-1-phenylethanamine | [RuCl2(p-cymene)]2 / (R,R)-TsDPEN | 200:1 | i-PrOH | KOH | RT | - | 95 | 97 (S) | [4] |
| (R)-1-(4-bromophenyl)ethanamine | Data not available | - | - | - | - | - | - | - | - |
Note: Direct experimental data for this compound and (R)-1-(4-bromophenyl)ethanamine in this specific, comparable reaction were not found in the surveyed literature. The data for (R)-1-phenylethanamine is presented as a benchmark for a closely related, well-studied chiral amine.
The lack of directly comparable data highlights a research gap in the systematic evaluation of substituted phenylethylamines as ligands in asymmetric transfer hydrogenation. The electronic and steric effects of the bromine substituent at the meta or para position are expected to influence the catalytic activity and enantioselectivity, warranting further investigation.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of results. Below is a generalized procedure for the asymmetric transfer hydrogenation of acetophenone using a chiral amine as a ligand in a Ru-catalyzed system, based on established methodologies.[5]
General Experimental Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [RuCl2(p-cymene)]2 (1 mol%) and the chiral N-tosylated diamine ligand (e.g., (R,R)-TsDPEN) (2 mol%). Anhydrous, degassed isopropanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, the chiral primary amine ligand (e.g., (R)-1-phenylethanamine) (2.5 mol%) is added, followed by the substrate, acetophenone (1 mmol).
-
Initiation: A solution of a base, such as potassium hydroxide or potassium tert-butoxide (5-10 mol%), in isopropanol is added to initiate the reaction.
-
Reaction Monitoring: The reaction mixture is stirred at the specified temperature (e.g., room temperature or elevated temperatures) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the conversion of the ketone.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Analysis: The conversion is determined by GC or 1H NMR analysis of the crude product. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral high-performance liquid chromatography (HPLC).
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Caption: Simplified synthetic workflow for the drug Cinacalcet.
Conclusion
This compound is a valuable chiral amine with significant potential in asymmetric synthesis. While direct, side-by-side comparative data with its analogs is currently limited, the existing body of research on similar chiral amines provides a strong foundation for its application. The electronic properties imparted by the bromine substituent are likely to modulate the catalytic activity and enantioselectivity, suggesting that this compound and its isomers could offer unique advantages in specific transformations. Further systematic studies are encouraged to fully elucidate the comparative performance of these important chiral building blocks. The provided experimental protocol and visualizations serve as a practical resource for researchers venturing into the use of these chiral amines in their synthetic endeavors.
References
Spectroscopic Purity Analysis of (R)-1-(3-bromophenyl)ethanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic methods for confirming the chemical and enantiomeric purity of (R)-1-(3-bromophenyl)ethanamine. The selection of an appropriate analytical technique is critical in drug development and chemical synthesis to ensure the quality, efficacy, and safety of the final product. This document outlines the principles, experimental protocols, and performance of several key spectroscopic methods, alongside the benchmark technique of chiral High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Purity Determination Methods
The following table summarizes the key performance characteristics of various analytical methods for assessing the purity of chiral amines like this compound.
| Method | Principle | Sample Requirement | Analysis Time | Key Advantages | Limitations |
| ¹H NMR with Chiral Derivatizing Agents (CDAs) | Formation of diastereomers with distinct NMR signals, allowing for quantification of enantiomeric excess (ee). | ~1-5 mg | < 90 minutes[1][2] | High precision, provides structural information, relatively common instrumentation. | Requires a chiral auxiliary, potential for kinetic resolution with bulky amines.[3] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light, which is unique for each enantiomer. | ~1-10 mg | 1-2 hours | Determines absolute configuration, no derivatization needed, sensitive to 3D structure.[4][5] | Requires specialized instrumentation, data interpretation can be complex and may require theoretical calculations.[4][5] |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light after forming a chromophoric complex. | < 1 mg | < 15 minutes for HTS[6] | High throughput screening (HTS) compatible, rapid analysis.[6][7] | Indirect method requiring a suitable host or derivatization, may have lower accuracy than other methods.[7] |
| UV-Vis Spectrophotometry | Measures the absorbance of UV-Vis light by the aromatic ring. Primarily for concentration and achiral purity. | < 1 mg | < 5 minutes | Simple, rapid, widely available instrumentation. | Not suitable for enantiomeric purity determination on its own, susceptible to interference from other UV-active impurities.[8][9] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Physical separation of enantiomers on a chiral stationary phase (CSP) followed by UV detection. | < 1 mg | 15-60 minutes | High accuracy and precision, well-established and validated methods, can separate multiple components.[10] | Slower than some spectroscopic methods, requires method development for specific analytes, can be costly.[7][11] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on established procedures for similar chiral primary amines and can be adapted for this compound.
This protocol is adapted from a modern, rapid three-component derivatization method.[1][2][3][12]
Principle: The chiral amine reacts with 2-formylphenylboronic acid and an enantiopure BINOL derivative to form diastereomeric iminoboronate esters. These diastereomers exhibit distinct and well-resolved signals in the ¹H NMR spectrum, allowing for the determination of their ratio by integration.
Materials:
-
This compound sample
-
2-formylphenylboronic acid
-
(S)-1,1'-bi-2-naphthol ((S)-BINOL)
-
Deuterated chloroform (CDCl₃)
-
4 Å molecular sieves
-
NMR tubes
Procedure:
-
In an NMR tube, dissolve approximately 1.0 equivalent of the this compound sample.
-
Add 1.0 equivalent of 2-formylphenylboronic acid and 1.1 equivalents of (S)-BINOL.
-
Add a small amount of 4 Å molecular sieves to remove any moisture.
-
Dissolve the components in approximately 0.6 mL of CDCl₃.
-
Shake the tube for about 5 minutes to ensure complete complex formation.[3]
-
Acquire the ¹H NMR spectrum.
-
Identify the well-resolved diastereotopic resonances (e.g., the imine proton signals).
-
Integrate the signals corresponding to the (R,S) and (S,S) diastereomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Integration(R) - Integration(S)| / (Integration(R) + Integration(S))] x 100.
Principle: VCD measures the difference in absorbance between left and right circularly polarized infrared light as a function of frequency. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and can be used to confirm its enantiomeric purity.
Materials:
-
This compound sample
-
Suitable solvent (e.g., CCl₄, CDCl₃)
-
IR-transparent sample cell with a defined path length
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a suitable concentration (typically 0.05-0.1 M).
-
Fill the sample cell with the solution.
-
Place the cell in the VCD spectrometer.
-
Acquire the VCD and IR spectra over the desired spectral range (e.g., 800-2000 cm⁻¹).
-
The VCD spectrum of the enantiomerically pure sample should show distinct positive and negative bands. The presence of the opposite enantiomer would result in a reduction in the intensity of these bands.
-
For absolute configuration confirmation, the experimental VCD spectrum can be compared to a spectrum predicted by ab initio density functional theory (DFT) calculations.[4][5]
Principle: The aromatic ring in this compound absorbs UV light at a characteristic wavelength. The amount of absorbance is proportional to the concentration of the analyte in solution, according to the Beer-Lambert law. This method is suitable for determining the overall concentration and detecting the presence of aromatic impurities with different UV spectra.
Materials:
-
This compound sample
-
Spectrophotometric grade solvent (e.g., ethanol, methanol)
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the amine of a known concentration in the chosen solvent.
-
Prepare a series of dilutions to create a calibration curve.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Prepare a solution of the unknown sample at a concentration expected to fall within the range of the calibration curve.
-
Measure the absorbance of the unknown sample at λ_max.
-
Determine the concentration of the unknown sample from the calibration curve. The presence of unexpected peaks in the spectrum may indicate impurities.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chiral amine sample to determine its purity.
References
- 1. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 6. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Spiropyran based recognitions of amines: UV-Vis spectra and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Comparative Guide to the Peer-Reviewed Analysis of (R)-1-(3-bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and alternative peer-reviewed methods for the analytical determination of (R)-1-(3-bromophenyl)ethanamine, a chiral primary amine of interest in pharmaceutical development. The following sections detail various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely adopted technique for the enantioselective analysis of chiral amines. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for this class of compounds.
An alternative approach involves the use of crown ether-based CSPs. For the structurally similar compound 1-(4-bromophenyl)-ethylamine, a baseline separation of the enantiomers has been demonstrated using a Chirosil RCA(+) column, which incorporates a chemically bonded (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid stationary phase.[1]
Table 1: Comparison of HPLC Methods for Structurally Similar Chiral Amines
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Crown Ether-Based CSP (for 1-(4-bromophenyl)-ethylamine)[1] |
| Chiral Stationary Phase | Cyclofructan-based (e.g., Larihc CF6-P)[2] | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (Chirosil RCA(+))[1] |
| Mobile Phase | Hexane/Ethanol (e.g., 80:20 v/v) with 0.3% TFA and 0.2% TEA[2] | Acetonitrile/Water or Methanol/Water with 0.1% HClO4[1] |
| Flow Rate | 1-2 mL/min[2] | Not Specified |
| Detection | UV (e.g., 254 nm)[3] | Not Specified |
| Resolution (Rs) | Baseline separation reported for various primary amines[2] | Baseline separation reported[1] |
Experimental Protocol: Chiral HPLC using a Polysaccharide-Based CSP
This protocol is a representative method for the analysis of chiral primary amines and can be adapted for this compound.
-
Column: Larihc CF6-P (150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Prepare a mobile phase consisting of 80:20 (v/v) hexane and ethanol. Add trifluoroacetic acid (TFA) to a final concentration of 0.3% and triethylamine (TEA) to a final concentration of 0.2% to the ethanol portion before mixing.[2]
-
Flow Rate: Set the flow rate to 1.0 mL/min.[2]
-
Column Temperature: Maintain the column at 30 °C.[3]
-
Injection Volume: Inject 5 µL of the sample solution (dissolved in mobile phase).
-
Detection: Monitor the elution profile using a UV detector at 254 nm.[3]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and improved peak shapes.[2][4] This technique utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a polar co-solvent.
For the separation of primary amines, polysaccharide and cyclofructan-based CSPs have proven effective in SFC.[2][3][5] The addition of acidic and basic modifiers to the co-solvent is often crucial for achieving good peak shape and resolution.[2]
Table 2: Comparison of SFC Methods for Chiral Primary Amines
| Parameter | Method C: Cyclofructan-Based CSP[2] | Method D: Polysaccharide-Based CSP[5] |
| Chiral Stationary Phase | Cyclofructan-based (e.g., Larihc CF6-P)[2] | Cellulose-based (e.g., Cel1)[5] |
| Mobile Phase | CO2 / Methanol with 0.3% TFA and 0.2% TEA[2] | CO2 / Methanol:Isopropanol (1:3 v/v)[5] |
| Co-solvent Percentage | Gradient or isocratic (e.g., 20%)[2] | 5%[5] |
| Temperature | 30-35 °C[5] | 30-35 °C[5] |
| Back Pressure | e.g., 150 bar[2] | Not Specified |
| Detection | UV (e.g., 254 nm)[3] | Not Specified |
| Resolution (Rs) | Baseline separation for 18 out of 25 primary amines tested[2] | Superior retention and selectivity reported[5] |
Experimental Protocol: Chiral SFC using a Cyclofructan-Based CSP
This protocol provides a starting point for the development of an SFC method for this compound.
-
Column: Larihc CF6-P (150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Supercritical CO2 (A) and Methanol (B).
-
Additive: Add 0.3% TFA and 0.2% TEA to the methanol co-solvent.[2]
-
Gradient: A typical screening gradient could be from 5% to 40% B over 5 minutes.
-
Flow Rate: Set the total flow rate to 3 mL/min.[3]
-
Back Pressure: Maintain a back pressure of 150 bar.
-
Column Temperature: Set the column temperature to 35 °C.[5]
-
Injection Volume: Inject 2 µL of the sample solution.
-
Detection: Monitor the elution using a UV detector at 254 nm.[3]
Gas Chromatography (GC)
GC can also be employed for the analysis of chiral amines, though it often requires derivatization to improve volatility and reduce peak tailing.[6] The use of a chiral stationary phase is necessary for the enantioselective separation.
A common approach involves the derivatization of the amine with a reagent such as heptafluorobutyl chloroformate followed by amidation.[7] Another strategy for aromatic amines is bromination of the aromatic ring, which introduces electron-withdrawing groups that enhance detection by an electron capture detector (ECD).[8]
Table 3: GC Methodologies for Chiral and Aromatic Amines
| Parameter | Method E: Derivatization with Heptafluorobutyl Chloroformate[7] | Method F: Bromination of Aromatic Amines[8] |
| Derivatization Reagent | Heptafluorobutyl chloroformate and methylamine[7] | Bromine in acetic acid[8] |
| Column | Chiral capillary column (e.g., Chirasil-L-Val)[7] | Capillary column with a suitable stationary phase (e.g., OV-330)[9] |
| Carrier Gas | Helium or Hydrogen | Helium or Nitrogen |
| Injector Temperature | e.g., 250 °C | e.g., 250 °C |
| Oven Temperature Program | Optimized temperature gradient | Optimized temperature gradient |
| Detector | Mass Spectrometer (MS)[7] | Electron Capture Detector (ECD)[8] |
Experimental Protocol: Chiral GC-MS with Derivatization
This protocol is a general guideline for the chiral analysis of amines by GC-MS.
-
Derivatization:
-
Dissolve the amine sample in a suitable solvent.
-
Add heptafluorobutyl chloroformate and a base (e.g., pyridine) and react at room temperature.
-
Extract the derivative into an organic solvent (e.g., isooctane).
-
Evaporate the solvent and reconstitute in a suitable solvent for injection.[7]
-
-
GC-MS System:
-
Column: Chirasil-L-Val capillary column (e.g., 25 m x 0.25 mm i.d.).[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a suitable rate (e.g., 5-10 °C/min) to a final temperature (e.g., 220 °C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for enhanced sensitivity.
-
Methodology Visualizations
HPLC Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
Cross-Validation of Analytical Methods for the Enantiomeric Purity of (R)-1-(3-bromophenyl)ethanamine: A Comparative Guide
Introduction
The accurate determination of enantiomeric purity is a critical aspect in the development and quality control of chiral pharmaceuticals and intermediates. (R)-1-(3-bromophenyl)ethanamine is a key chiral building block, and ensuring its enantiomeric purity is paramount. Cross-validation of analytical methods is the process of comparing two or more distinct methods to ensure the accuracy and reliability of the results.[1][2] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for the analysis of this compound, complete with detailed experimental protocols and a workflow for cross-validation.
Comparative Performance of Analytical Methods
The selection of an analytical method for chiral separation depends on various factors including speed, resolution, solvent consumption, and the specific characteristics of the analyte. The following table summarizes the typical performance of HPLC, SFC, and CE for the enantiomeric analysis of a chiral amine like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase (CSP).[1] | Differential partitioning using supercritical CO2 as the primary mobile phase with a co-solvent and a CSP.[1] | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[1] |
| Resolution (Rs) | Typically > 2.0 | Often higher than HPLC, > 2.5 | Can be very high, > 3.0 |
| Analysis Time | 10 - 30 minutes | 2 - 10 minutes | 15 - 45 minutes |
| Solvent Consumption | High | Low (primarily CO2) | Very Low |
| Limit of Detection (LOD) | ~0.01% of the major enantiomer | ~0.01% of the major enantiomer | ~0.05% of the major enantiomer |
| Limit of Quantitation (LOQ) | ~0.03% of the major enantiomer | ~0.03% of the major enantiomer | ~0.15% of the major enantiomer |
| Precision (%RSD) | < 2.0% | < 2.0% | < 3.0% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for enantiomeric separations.[1] Polysaccharide-based chiral stationary phases are often effective for resolving chiral amines.[3]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, offering faster separations and reduced organic solvent usage.[1]
-
Instrumentation: Analytical SFC system with a UV detector and back-pressure regulator.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent).
-
Mobile Phase: Supercritical CO2 / Methanol with 0.1% Diethylamine (gradient or isocratic).
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 35°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in Methanol to a concentration of 1 mg/mL.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent.[1]
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm i.d., effective length 40 cm.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 15 mg/mL Hydroxypropyl-β-cyclodextrin as the chiral selector.
-
Voltage: 20 kV.
-
Capillary Temperature: 25°C.
-
Detection: On-capillary UV detection at 214 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve the sample in the BGE or water to a concentration of 0.5 mg/mL.
Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Principles of Chiral Separation
This diagram outlines the fundamental principles of enantiomeric separation for the discussed techniques.
Caption: Principles of chiral separation for HPLC, SFC, and CE.
References
A Comparative Guide to the Synthesis and Application of (R)-1-(3-bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(3-bromophenyl)ethanamine is a valuable chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its stereogenic center and functional groups make it a crucial component for introducing chirality and serving as a scaffold for further molecular elaboration. This guide provides a comparative overview of the synthesis of this compound, its applications, and a comparison with common alternatives, supported by experimental data and detailed protocols.
Synthesis of this compound and Alternatives
The asymmetric synthesis of chiral amines like this compound can be achieved through several methods, primarily through the asymmetric reduction of corresponding ketones or imines, or via biocatalytic approaches. Below is a comparison of common synthetic routes.
Chemical Synthesis: Asymmetric Hydrogenation
A prevalent method for the synthesis of this compound is the asymmetric hydrogenation of the corresponding imine or the reductive amination of 3'-bromoacetophenone. Ruthenium-based catalysts, such as those developed by Noyori, are highly effective for this transformation.
Table 1: Comparison of Asymmetric Hydrogenation Methods for Chiral Amine Synthesis
| Method | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Ru-Catalyzed Hydrogenation (General Protocol) | N-[1-(3-bromophenyl)ethylidene]hydroxylamine | RuCl(Cymene)(S-tol-Binap)Cl | Data not specified | Data not specified | [1] |
| Asymmetric Transfer Hydrogenation | Acetophenone | (R,R)-TsDPEN-Ru catalyst | up to 98 | up to 98 | [2] |
| Asymmetric Hydrogenation | Methyl 2,2-dimethyl-3-oxobutanoate | (R)-BINAP-Ru(II) | 96 | 97-98 | [3] |
Biocatalytic Synthesis: Transamination
Biocatalysis using transaminases offers a green and highly selective alternative for the synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from a donor to a prochiral ketone.
Table 2: Comparison of Biocatalytic Methods for Chiral Amine Synthesis
| Method | Substrate | Biocatalyst | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Transamination | 1-(3-methylphenyl)ethan-1-one | Transaminase ATA-025 | 77.03 | ≥ 98.5 | [2] |
| Transamination with DKR | 4-piperidone | Engineered Transaminase | >99 (conversion) | >99 | [4] |
| Bienzyme Cascade | 3,5-bistrifluoromethylacetophenone | R-ω-Transaminase (ATA117) & Alcohol Dehydrogenase (ADH) | 99.9 | >99.9 | [5] |
Note: Data for the direct biocatalytic synthesis of this compound is not specified. The table presents data for structurally similar acetophenones to illustrate the potential of this method.
Applications of this compound and a Comparison with Alternatives
This compound and other chiral phenylethylamines are widely used as chiral auxiliaries and key intermediates in the synthesis of active pharmaceutical ingredients (APIs). A prominent application is in the synthesis of Neurokinin-1 (NK1) receptor antagonists, such as Aprepitant, which is used to prevent chemotherapy-induced nausea and vomiting[6][7][8].
Comparison with Alternative Chiral Amines
(R)-1-phenylethanamine and (R)-1-(4-methoxyphenyl)ethanamine are two common alternatives to this compound. The choice of the chiral amine can influence the diastereoselectivity of subsequent reactions.
Table 3: Comparison of Common Chiral Phenylethylamine Building Blocks
| Chiral Amine | Key Applications | Notable Features |
| This compound | Intermediate for chiral drugs, particularly noted for its potential use in NK1 receptor antagonist synthesis[5]. | The bromo-substituent allows for further functionalization via cross-coupling reactions. |
| (R)-1-phenylethanamine | Widely used as a chiral auxiliary and resolving agent[5]. A key building block in the synthesis of Aprepitant[7][9]. | Readily available and extensively studied in asymmetric synthesis. |
| (R)-1-(4-methoxyphenyl)ethanamine | Used as a chiral resolving agent and in the synthesis of various chiral compounds[8]. | The methoxy group can influence the electronic properties and reactivity of the molecule. |
Experimental Protocols
Synthesis of this compound via Asymmetric Hydrogenation of the Corresponding Oxime
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
N-[1-(3-bromophenyl)ethylidene]hydroxylamine
-
RuCl(Cymene)(S-tol-Binap)Cl catalyst (5 mol%)
-
Methanol
-
Hydrogen gas
-
Isopropyl alcohol
-
Parallel autoclave
-
Glass vials
Procedure:
-
To a glass vial, add 1 equivalent of N-[1-(3-bromophenyl)ethylidene]hydroxylamine, 5 mol% of RuCl(Cymene)(S-tol-Binap)Cl catalyst, and methanol (70 volumes relative to the oxime)[1].
-
Place the glass vial in a parallel autoclave[1].
-
Pressurize the autoclave to 30 bar with hydrogen gas[1].
-
Heat the reaction mixture to 90 °C and maintain for 24 hours[1].
-
After the reaction is complete, cool the system to 20 °C[1].
-
Dilute the reaction mixture with isopropyl alcohol[1].
-
Analyze the product by chiral HPLC to determine the enantiomeric excess[1].
Purification and Characterization:
-
Purification is typically achieved by column chromatography on silica gel.
-
Characterization can be performed using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and chiral HPLC to confirm the structure and enantiomeric purity.
Visualizing Synthetic Pathways
The following diagram illustrates a synthetic workflow for the preparation of the NK1 receptor antagonist Aprepitant, highlighting the use of a chiral phenylethylamine derivative as a key building block.
Caption: Synthetic pathway for Aprepitant using (R)-phenylethylamine.[9]
This guide provides a foundational understanding of the synthesis and applications of this compound and its alternatives. For specific applications, further optimization of reaction conditions and a thorough evaluation of different chiral auxiliaries are recommended to achieve the desired stereoselectivity and yield.
References
- 1. medkoo.com [medkoo.com]
- 2. mdpi.com [mdpi.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. The Industrial Age of Biocatalytic Transamination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kanto.co.jp [kanto.co.jp]
- 7. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
- 8. Biocatalytic Transamination of Aldolase‐Derived 3‐Hydroxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Aprepitant [cjph.com.cn]
Safety Operating Guide
Proper Disposal of (R)-1-(3-bromophenyl)ethanamine: A Guide for Laboratory Professionals
The safe and compliant disposal of (R)-1-(3-bromophenyl)ethanamine is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this halogenated amine, ensuring adherence to safety protocols and regulatory requirements.
This compound is classified as a hazardous substance, causing severe skin burns and eye damage.[1][2] Therefore, it must be disposed of as hazardous waste through a licensed disposal company.[1][3] Improper disposal can lead to significant environmental harm and safety risks.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Chemical-resistant gloves
-
Splash goggles or a face shield
-
A laboratory coat
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic to ensure safety and compliance. The following steps outline the proper procedure from waste generation to final disposal.
Step 1: Waste Identification and Segregation
This compound is a halogenated organic compound .[5] It is imperative to segregate this waste stream from all other types of chemical waste, especially non-halogenated organic wastes.[5][6][7]
-
Do not mix with non-halogenated solvents.[8]
-
Do not mix with acids, bases, or oxidizing agents to prevent hazardous reactions.[9]
-
Do not dispose of this chemical down the drain or in regular trash.[2][9][10]
Step 2: Containerization
-
Select an Appropriate Container : Use a designated, leak-proof, and chemically compatible container for collecting halogenated organic waste.[6][9] The container must have a secure, tight-fitting cap.[6]
-
Initial Labeling : Before adding any waste, label the container clearly. The label must include:
Step 3: Waste Accumulation
-
Transferring Waste : Carefully transfer the waste this compound, including any contaminated materials like pipette tips or absorbent pads, into the designated hazardous waste container.
-
Keep Container Closed : The waste container must be kept tightly sealed at all times, except when actively adding waste.[6][7]
-
Maintain a Log : Keep a running list of the contents and their approximate quantities or volumes being added to the container.[5][8]
-
Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be a cool, dry, and well-ventilated space, away from heat or ignition sources.[6][9] Ensure the container is stored in secondary containment to prevent spills.[7]
Step 4: Final Disposal
-
Arrange for Pickup : Once the container is nearly full (approximately ¾ full is a good practice), arrange for its collection.[7]
-
Contact Professionals : Disposal must be entrusted to a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.[1][3][9] They are equipped to handle and transport the chemical waste for proper treatment, which typically involves incineration for halogenated organic compounds.[5]
-
Documentation : Ensure all required paperwork and manifests for the hazardous waste pickup are completed accurately, as required by local and national regulations.[9][11]
Key Data Summary
For quick reference, the following table summarizes the critical information for the disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste, Hazardous Waste | [2][5] |
| Primary Hazards | Skin Corrosion/Irritation, Serious Eye Damage | [1][2] |
| Segregation | Separate from non-halogenated organics, acids, bases | [5][8][9] |
| Container Type | Chemically compatible, leak-proof, with a secure cap | [6][9] |
| Labeling Requirements | "Hazardous Waste", Full Chemical Name, Hazard Pictograms | [7][8] |
| Storage Location | Designated Satellite Accumulation Area, cool, dry, ventilated | [7][9] |
| Disposal Method | Licensed Hazardous Waste Disposal Company / EHS Office | [1][3] |
| Prohibited Actions | Drain disposal, trash disposal, mixing with incompatible waste | [2][9] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and protect the environment. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. aksci.com [aksci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. acs.org [acs.org]
- 11. nipissingu.ca [nipissingu.ca]
Essential Safety and Operational Guide for (R)-1-(3-bromophenyl)ethanamine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides critical safety and logistical information for the handling, use, and disposal of (R)-1-(3-bromophenyl)ethanamine. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
This compound is a chemical compound that requires careful handling due to its hazardous properties. It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects[1][2]. The signal word for this chemical is "Danger"[1][2].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact[3][4]. Change gloves regularly or immediately if contaminated[5][6]. |
| Eye and Face Protection | Safety goggles and face shield | Wear chemical splash goggles at all times. For splash hazards, a face shield (minimum 8 inches) is also required[3][7][8]. |
| Skin and Body Protection | Laboratory coat | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required[6]. A lab coat must be worn for protection[7]. |
| Respiratory Protection | Not generally required with adequate ventilation | Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors[7][9]. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator may be necessary[5][10]. |
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available for all handling procedures. The sash should be kept as low as possible[7].
-
An emergency eyewash station and safety shower must be readily accessible[11].
-
Keep spill control materials, such as absorbent pads and sodium thiosulfate solution for neutralizing bromine compounds, in the immediate vicinity[4][7].
2. Handling and Use:
-
Before handling, wash hands thoroughly. Don all required PPE as specified in the table above.
-
Conduct all transfers and manipulations of this compound inside a chemical fume hood to minimize inhalation exposure[7][12].
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials[7][12].
-
Store in a dark place under an inert atmosphere at room temperature[1].
3. First Aid Procedures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention[7][10][11].
-
In case of skin contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention[10][11].
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention[7].
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately[10][11].
4. Spill Management:
-
Small spills (<1 liter): Evacuate the immediate area. Wearing appropriate PPE, confine the spill with absorbent material. Treat the spill with sodium thiosulfate solution to neutralize it. Collect the absorbed material into a suitable, closed container for hazardous waste disposal[7][9].
-
Large spills (>1 liter): Evacuate the laboratory and notify emergency personnel immediately[7].
5. Disposal Plan:
-
All waste containing this compound, including contaminated consumables like gloves and paper towels, must be treated as hazardous waste.
-
Collect liquid waste in a designated, labeled, and sealed container.
-
Collect solid waste, such as contaminated gloves and absorbent materials, in a separate, clearly labeled hazardous waste container[12].
-
Dispose of all waste through an approved waste disposal facility, following all local, state, and federal regulations[11][13].
Logical Workflow for Safe Handling
References
- 1. This compound | 176707-77-0 [sigmaaldrich.com]
- 2. capotchem.com [capotchem.com]
- 3. ehs.providence.edu [ehs.providence.edu]
- 4. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 5. pppmag.com [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. LCSS: BROMINE [web.stanford.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
